molecular formula C12H16ClFN2 B1489142 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine CAS No. 1341573-29-2

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Número de catálogo: B1489142
Número CAS: 1341573-29-2
Peso molecular: 242.72 g/mol
Clave InChI: JKJUMFRAYAWCDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H16ClFN2 and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJUMFRAYAWCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of the novel chemical entity, 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural characteristics as a substituted phenyl-pyrrolidine amine suggest a strong potential for interaction with central nervous system targets, particularly monoamine transporters. This document outlines a logical, multi-stage research plan designed to elucidate its mechanism of action, pharmacokinetic profile, and potential therapeutic applications. The proposed experimental workflows are grounded in established pharmacological principles and are designed to provide a robust and self-validating dataset for researchers and drug development professionals.

Introduction and Rationale

The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, indicating its utility in medicinal chemistry.[1] The specific substitution pattern of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine, featuring a halogenated phenyl ring, suggests that it may exhibit significant biological activity. Halogenation, particularly with fluorine and chlorine, can modulate a compound's metabolic stability, membrane permeability, and binding affinity to protein targets.[2] Given the structural similarities to known synthetic cathinones and other psychoactive substances that act as monoamine reuptake inhibitors, a primary hypothesis is that this compound will modulate the activity of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[3][4]

This guide will therefore focus on a systematic approach to:

  • Determine the primary molecular target(s) of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

  • Characterize its in vitro and in vivo pharmacological effects.

  • Establish a preliminary pharmacokinetic and safety profile.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

The core hypothesis is that 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine functions as a monoamine reuptake inhibitor. Monoamine transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and stimulant medications.[3] A secondary possibility is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[5] The following experimental plan is designed to rigorously test these hypotheses.

In Vitro Target Engagement and Functional Activity

A logical first step is to assess the compound's ability to bind to and inhibit the function of the primary monoamine transporters.

G cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 Functional Confirmation Compound Compound Radioligand Binding Assay Radioligand Binding Assay Compound->Radioligand Binding Assay Test Concentrations Synaptosome Uptake Assay Synaptosome Uptake Assay Compound->Synaptosome Uptake Assay Test Concentrations IC50 Determination IC50 Determination Radioligand Binding Assay->IC50 Determination Synaptosome Uptake Assay->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cell-Based Functional Assay Cell-Based Functional Assay Ki Calculation->Cell-Based Functional Assay EC50 Determination EC50 Determination Cell-Based Functional Assay->EC50 Determination

Caption: Workflow for in vitro monoamine transporter characterization.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from cells recombinantly expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Uptake Assays

  • Objective: To measure the functional inhibition of neurotransmitter uptake.

  • Methodology:

    • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

    • Pre-incubate synaptosomes with increasing concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Terminate the uptake reaction by rapid filtration and washing.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

Monoamine Oxidase (MAO) Inhibition Assay

To investigate the secondary hypothesis of MAO inhibition, a dedicated assay is necessary.

Protocol 3: MAO-Glo™ Assay

  • Objective: To determine if the compound inhibits MAO-A or MAO-B.[6]

  • Methodology:

    • Utilize a commercially available chemiluminescent assay kit (e.g., MAO-Glo™ from Promega).[6]

    • Incubate recombinant human MAO-A or MAO-B with a luminogenic substrate in the presence of varying concentrations of the test compound.

    • The MAO enzyme will convert the substrate to a product that is then acted upon by a detection reagent to produce light.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.

Table 1: Hypothetical In Vitro Pharmacology Data

TargetRadioligand Binding (Ki, nM)Synaptosome Uptake (IC50, nM)MAO Inhibition (IC50, µM)
DAT5075> 100
NET2540> 100
SERT500650> 100
MAO-A--> 50
MAO-B--> 50

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting in vivo data and predicting its behavior in humans.[7]

In Vitro ADME Profiling

A series of in vitro assays can provide an early indication of the compound's pharmacokinetic properties.

Protocol 4: Metabolic Stability in Liver Microsomes

  • Objective: To assess the intrinsic clearance of the compound.

  • Methodology:

    • Incubate the test compound with human and rat liver microsomes in the presence of NADPH.

    • Collect samples at various time points.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 5: Plasma Protein Binding

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Methodology:

    • Use equilibrium dialysis or ultrafiltration to separate bound from unbound compound in plasma.[8]

    • Quantify the compound concentration in the plasma and buffer compartments using LC-MS/MS.

  • Data Analysis: Calculate the percentage of plasma protein binding.

In Vivo Pharmacokinetic Study

An in vivo study in a rodent model is the next logical step to understand the compound's disposition in a whole organism.[8][9]

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Animal Model (Rat) Animal Model (Rat) IV Dosing IV Dosing Animal Model (Rat)->IV Dosing PO Dosing PO Dosing Animal Model (Rat)->PO Dosing Serial Blood Sampling Serial Blood Sampling IV Dosing->Serial Blood Sampling PO Dosing->Serial Blood Sampling Plasma Concentration Measurement (LC-MS/MS) Plasma Concentration Measurement (LC-MS/MS) Serial Blood Sampling->Plasma Concentration Measurement (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Plasma Concentration Measurement (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 6: Single-Dose Pharmacokinetics in Rats

  • Objective: To determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Administer a single IV and PO dose of the compound to two separate groups of rats.

    • Collect serial blood samples at predetermined time points.

    • Process blood to obtain plasma and analyze for compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).[8]

Table 2: Predicted Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose1 mg/kg5 mg/kg
Cmax (ng/mL)250150
Tmax (h)0.080.5
AUC (ng*h/mL)5001250
t½ (h)2.52.7
CL (L/h/kg)2.0-
Vd (L/kg)7.2-
Bioavailability (%)-50

In Vivo Pharmacodynamics and Behavioral Assays

Based on the proposed mechanism of action, specific in vivo studies can be conducted to assess the compound's physiological and behavioral effects.

Protocol 7: Locomotor Activity

  • Objective: To assess the stimulant or depressant effects of the compound.

  • Methodology:

    • Administer various doses of the compound to mice or rats.

    • Place the animals in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity over a set period.

  • Data Analysis: Compare the distance traveled and other locomotor parameters between treated and vehicle control groups.

Protocol 8: Forced Swim Test

  • Objective: To evaluate potential antidepressant-like effects.

  • Methodology:

    • Administer the compound to rodents for a predetermined period (acute or chronic dosing).

    • Place the animals in a cylinder of water from which they cannot escape.

    • Record the duration of immobility.

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Preliminary Safety and Toxicity Assessment

Early assessment of potential toxicity is a critical component of drug development.

Protocol 9: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Expose a relevant cell line (e.g., HepG2 liver cells or SH-SY5Y neuronal cells) to increasing concentrations of the compound.

    • After a set incubation period, assess cell viability using a standard assay (e.g., MTT or LDH release).

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50).

Synthesis and Characterization

A reliable synthetic route is essential for producing high-purity material for pharmacological testing. The synthesis of related pyrrolidine structures often involves a [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[1] A plausible synthesis for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine could involve the reaction of 1-(pyrrolidin-3-yl)ethanone with 4-chloro-3-fluoroaniline, followed by further modifications.[10]

Characterization of the final compound should be performed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.[10]

Table 3: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16ClFN2Calculated
Molecular Weight242.72 g/mol Calculated
pKa7.20 (predicted)[10]
SolubilitySlightly soluble in water; soluble in DMSO, acetone[10]

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous framework for the pharmacological characterization of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine. The proposed experiments are designed to systematically elucidate its mechanism of action, pharmacokinetic profile, and potential therapeutic effects, with a primary focus on its hypothesized role as a monoamine reuptake inhibitor. The successful execution of this research plan will provide the necessary data to determine the viability of this compound as a lead candidate for further drug development, potentially in the area of neurological or psychiatric disorders. Future studies should focus on more extensive in vivo efficacy models, detailed metabolism and metabolite identification, and formal toxicology studies.

References

  • The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 1-7. Retrieved from [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 8(3), E543–E551. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Pandit, V., & Srideora, R. (2020). Pharmacokinetics: Experimental methods. ResearchGate. Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Retrieved from [Link]

  • Rescigno, A. (1997). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 1(1-2), 33-40. Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). Retrieved from [Link]

  • N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-{2-[(2R)-pyrrolidin-2-yl]ethynyl}thieno[3,2-d]pyrimidin-4-amine | C25H20ClFN4OS | CID 11420204 - PubChem. (n.d.). Retrieved from [Link]

  • Process for the preparation of tertiary amines. (1978). Google Patents.
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. (2021, December 21). Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2008). Pyrovalerone Analogues and Therapeutic Uses Thereof. U.S. Patent Application No. 11/910,078.
  • D'hooghe, M., Waterinckx, A., Vanlangendonck, T., & De Kimpe, N. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2513-2519. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved from [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. (2019, October 24). Retrieved from [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine - MDPI. (2024, September 30). Retrieved from [Link]

  • Lec3: Rational For the Use of Prodrugs. (n.d.). Retrieved from [Link]

  • 2,4-pyrimidinediamine compounds and their uses. (2014). Google Patents.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - MDPI. (2022, December 21). Retrieved from [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (2023, June 10). Retrieved from [Link]

  • Callery, P. S., Yuan, J., Geelhaar, L. A., & Nayar, M. S. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 30(11), 2059–2064. Retrieved from [Link]

Sources

Preliminary Toxicity Profile of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a novel, di-basic small molecule characterized by a substituted pyrrolidine scaffold. Structurally, it features a highly lipophilic halogenated aromatic ring coupled with two distinct basic centers: a tertiary amine (N-ethyl pyrrolidine core) and a primary amine (at position 3).

While this pharmacophore is highly attractive for central nervous system (CNS) penetration and target engagement, its physicochemical properties classify it as a potent Cationic Amphiphilic Drug (CAD) . This whitepaper establishes a causality-driven, self-validating framework for profiling the preliminary toxicity of this compound, focusing on its highest liabilities: Drug-Induced Phospholipidosis (DIPL), hERG-mediated cardiotoxicity, and CYP-mediated metabolic activation.

Structural Alerts & In Silico Toxicity Predictions

A robust toxicity profile does not begin in the laboratory; it begins with structural causality. The molecular architecture of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine presents three distinct mechanistic liabilities:

  • Di-Basic Lysosomotropism (DIPL Risk): The presence of two basic amines (pKa ~8.5–10.0) combined with a lipophilic 4-chloro-3-fluorophenyl group (high ClogP) ensures the molecule will easily cross cell membranes at physiological pH (7.4). However, upon entering the acidic environment of the lysosome (pH ~4.5), both amines become protonated. This di-cationic state leads to severe ion-trapping. The trapped molecules neutralize the negative surface charge of intralysosomal vesicles, displacing essential phospholipases and triggering the accumulation of lamellar bodies—the hallmark of Drug-Induced Phospholipidosis . Furthermore, di-basic compounds are known to be exceptionally potent DIPL inducers compared to mono-basic CADs .

  • hERG Channel Blockade (Cardiotoxicity): The basic primary and tertiary amines act as classic pharmacophores for the Kv11.1 (hERG) potassium channel. At physiological pH, the protonated amines engage in strong cation- π interactions with the Tyr652 and Phe656 residues within the channel's inner cavity, posing a significant risk for delayed ventricular repolarization (QTc prolongation) .

  • Metabolic Exacerbation: The N-ethyl group is highly susceptible to CYP450-mediated N-dealkylation in the liver. The resulting secondary amine metabolite is typically more basic and less sterically hindered than the parent compound, potentially exacerbating both lysosomal trapping and hERG affinity.

Mechanism Parent Parent Compound (Di-Basic CAD) Metabolism Hepatic CYP450 (N-dealkylation) Parent->Metabolism hERG_Block hERG (Kv11.1) Blockade (Cation-Pi Interaction) Parent->hERG_Block Lysosome Lysosomal Ion-Trapping (Di-protonation at pH 4.5) Parent->Lysosome Metabolite Secondary Amine Metabolite (Increased Basicity) Metabolism->Metabolite Metabolite->hERG_Block Enhanced Affinity Metabolite->Lysosome Severe Trapping DIPL Drug-Induced Phospholipidosis (Phospholipase Displacement) Lysosome->DIPL

Figure 1: Mechanism of Drug-Induced Phospholipidosis and hERG channel blockade.

In Vitro Toxicity Profiling: Methodologies & Causality

To translate structural alerts into empirical data, we deploy a tiered in vitro battery. Every protocol described below operates as a self-validating system , ensuring that data artifacts are immediately identified and rejected.

Cardiotoxicity: GLP hERG Patch-Clamp Assay (ICH S7B)

Causality: Because the compound possesses a basic amine pharmacophore, it is highly likely to block the rapid delayed rectifier potassium current ( IKr​ ). We utilize the manual whole-cell patch-clamp technique at physiological temperature (37°C) to prevent the underestimation of block potency often seen at room temperature . Methodology:

  • Stably transfect HEK293 cells with the human KCNH2 (hERG) gene.

  • Apply the compound at 5 concentrations (e.g., 0.1, 1, 3, 10, 30 µM) using a continuous perfusion system.

  • Elicit hERG tail currents using an action potential-like voltage protocol (0.2 Hz stimulation frequency).

  • Measure the fractional block of the tail current to calculate the IC 50​ . Self-Validating System: The assay is only accepted if the concurrent positive control (E-4031, 500 nM) demonstrates >80% current inhibition, and the negative vehicle control (0.1% DMSO) exhibits <10% current run-down over the recording period.

Hepatotoxicity & DIPL: 3D Primary Human Hepatocytes (PHHs)

Causality: Standard immortalized cell lines (e.g., HepG2) lack functional CYP450 enzymes. Because the N-dealkylated metabolite of this compound is hypothesized to be a stronger DIPL inducer, metabolically competent Primary Human Hepatocytes (PHHs) must be used to capture the combined toxicity of the parent and its metabolites . Methodology:

  • Seed PHHs in a 3D extracellular matrix (ECM) to maintain long-term phenotypic stability and CYP activity.

  • Expose the cultures to the compound (1 to 50 µM) for 72 hours.

  • Assess DIPL via high-content imaging using a fluorescent phospholipid analog (e.g., NBD-PE) to quantify lamellar body accumulation .

  • Assess general cytotoxicity via intracellular ATP depletion (CellTiter-Glo). Self-Validating System: Amiodarone (10 µM) is used as a positive control for phospholipidosis and must show a >3-fold increase in NBD-PE fluorescence. Chlorpromazine is used as a positive control for ATP depletion.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: The 4-chloro-3-fluorophenyl moiety contains halogens. While sterically hindered, there is a theoretical risk of arene oxide formation leading to DNA adducts. The Ames test evaluates this point-mutation risk . Methodology:

  • Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Test the compound at 5 concentrations (up to 5000 µ g/plate ) using the pre-incubation method, both in the presence and absence of rat liver S9 fraction (metabolic activation).

  • Count histidine/tryptophan-independent revertant colonies. Self-Validating System: The assay is valid only if strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated plates) yield a statistically significant, dose-dependent 3-fold increase in revertant colonies compared to the vehicle control.

ToxWorkflow Compound 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine InSilico In Silico Triage (CAD Identification) Compound->InSilico InVitro In Vitro Battery (Self-Validating) InSilico->InVitro hERG hERG Patch-Clamp (ICH S7B compliant) InVitro->hERG Ames Ames Test (OECD 471 compliant) InVitro->Ames Hepato 3D PHH Culture (Metabolite & DIPL Eval) InVitro->Hepato InVivo In Vivo (Rodent) (7-Day TK & Histology) hERG->InVivo Ames->InVivo Hepato->InVivo

Figure 2: Workflow for the preliminary in vitro and in vivo toxicity screening.

In Vivo Preliminary Toxicity (Rodent Model)

Following in vitro hazard identification, a 7-day repeated dose range-finding (DRF) study in Sprague-Dawley rats is required to establish the Maximum Tolerated Dose (MTD) and evaluate tissue accumulation.

Causality: Because CADs have a large Volume of Distribution (Vd), they heavily partition into highly perfused tissues (liver, kidneys, lungs). A 7-day dosing period is sufficient to observe the onset of systemic phospholipidosis and calculate toxicokinetics (TK). Methodology:

  • Administer the compound via oral gavage (e.g., 10, 30, 100 mg/kg/day) to male and female rats.

  • Collect plasma at steady-state (Day 7) to determine Cmax​ and AUC0−24h​ for both the parent compound and the N-dealkylated metabolite.

  • Perform necropsy on Day 8. Tissues (liver, kidney, lung) must be fixed in glutaraldehyde and examined via Transmission Electron Microscopy (TEM) to definitively confirm the presence of multilamellar inclusion bodies.

Quantitative Data Presentation

The table below synthesizes a hypothetical, yet mechanistically realistic, preliminary toxicity profile for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine based on its structural class.

Assay / EndpointParameter MeasuredHypothetical ResultMechanistic Interpretation
hERG Patch-Clamp IC 50​ (µM)2.8 µMHigh Risk: The basic amines strongly interact with the Kv11.1 channel, indicating a narrow cardiovascular safety margin.
Ames Test (OECD 471) Revertant Fold-Increase< 2-fold (Negative)Low Risk: The halogenated aromatic ring does not undergo mutagenic epoxide formation under S9 activation.
PHH Cytotoxicity CellTiter-Glo IC 50​ 45.2 µMModerate Risk: Direct hepatocellular necrosis is not the primary driver of toxicity.
PHH Phospholipidosis NBD-PE Accumulation+++ at 10 µMHigh Risk: Severe lysosomal trapping driven by the di-basic nature of the parent and secondary amine metabolite.
In Vivo (7-Day Rat) NOAEL< 10 mg/kg/dayAdverse: Alveolar macrophage foamy cell presentation and hepatic lamellar bodies observed at the lowest dose.

References

  • Emerging mechanisms of drug-induced phospholipidosis. PubMed.[Link]

  • DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER. PubMed Central (PMC).[Link]

  • hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices. PubMed.[Link]

  • CHAPTER 18: Drug-induced Phospholipidosis. The Royal Society of Chemistry.[Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab.[Link]

Target Deconvolution and Validation Strategies for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine represents a highly versatile aryl-pyrrolidine scaffold. Compounds of this class—characterized by a lipophilic halogenated phenyl ring, a basic pyrrolidine core, and an alkylated nitrogen—frequently exhibit potent central nervous system (CNS) activity. They are heavily investigated as modulators of ion channels (e.g., T-type calcium channels) and G-protein coupled receptors (GPCRs) for the treatment of neuropathic pain and neuroinflammation.

However, identifying the precise molecular targets of small, basic amines is notoriously difficult due to polypharmacology and high non-specific membrane binding. As a Senior Application Scientist, I have structured this technical guide to walk you through a self-validating, multi-omic workflow designed to deconvolute the biological targets of this specific compound. We will leverage both label-free thermal profiling and affinity-based proteomics, explaining the causality behind every experimental design choice.

Structural Rationale & Deconvolution Strategy

Before initiating wet-lab workflows, we must analyze the compound's structure to dictate our experimental approach:

  • The N1-Ethyl Group: Enhances lipophilicity and blood-brain barrier (BBB) penetration, suggesting the primary target resides within the CNS.

  • The 2-(4-Chloro-3-fluorophenyl) Moiety: Provides a dense, electron-withdrawn hydrophobic interface, typical of pharmacophores that lodge into the deep hydrophobic pockets of voltage-gated ion channels.

  • The C3-Primary Amine: This is our critical functional handle. In vivo, it is likely protonated at physiological pH, interacting with acidic residues (Asp/Glu) in the target's binding site. However, for Affinity-Based Protein Profiling (ABPP) , this primary amine provides an ideal nucleophilic center for NHS-ester coupling to a biotin-PEG linker.

The Causality of Method Selection: Derivatizing the C3-amine to create a biotinylated probe risks steric hindrance, potentially abolishing binding to the true biological target. Therefore, any target deconvolution campaign for this compound must begin with a label-free approach like Thermal Proteome Profiling (TPP) [1], where the unmodified drug is used. ABPP is then deployed as an orthogonal validation step.

TargetDeconvolution A Compound Optimization B Phenotypic Screening A->B C Thermal Proteome Profiling (TPP) B->C Label-Free D Affinity Proteomics B->D Tagged Probe E LC-MS/MS & Bioinformatics C->E D->E F Target Validation E->F

Workflow for target deconvolution of aryl-pyrrolidine compounds.

Quantitative Baseline: Phenotypic & In Vitro Profiling

Aryl-pyrrolidines are frequently implicated in the attenuation of neuropathic pain via the inhibition of T-type calcium channels (e.g., Cav3.2) or modulation of Sigma-1 receptors [3]. Before proteomics, we establish a quantitative baseline of the compound's activity to ensure our downstream proteomics are calibrated to the correct physiological concentrations.

Table 1: Representative In Vitro Profiling of Aryl-Pyrrolidine Scaffolds
Target ClassSpecific TargetAssay TypeExpected IC₅₀ / Kᵢ (nM)TPP Shift (ΔTm °C)
T-type Ca²⁺ Channel Cav3.2Automated Patch-Clamp120+4.2
Sigma Receptor Sigma-1Radioligand Binding85+5.1
NMDA Receptor GluN2BCalcium Flux450+2.5
Cardiac Liability hERGPatch-Clamp>10,000N/A

Note: Data represents expected baseline metrics for highly optimized aryl-pyrrolidines based on literature precedents.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental condition includes an internal control (e.g., vehicle, competition) to rule out false positives.

Protocol A: Label-Free Thermal Proteome Profiling (TPP)

TPP relies on the principle that ligand binding thermodynamically stabilizes a target protein, increasing its melting temperature (Tm) [1].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture SH-SY5Y neuroblastoma cells (a relevant CNS model) to 80% confluence. Treat one cohort with 10 µM of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine and the other with 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient Aliquoting: Harvest cells and wash with cold PBS. Resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into a 96-well PCR plate (50 µL/well).

  • Heat Treatment: Subject the aliquots to a temperature gradient (37°C to 67°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Add NP-40 (final 0.4%) to lyse the cells. Transfer lysates to polycarbonate tubes and centrifuge at 100,000 × g for 20 minutes at 4°C. Causality: This step is critical; it pellets the denatured/aggregated proteins, leaving only the soluble, thermally stable proteins in the supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin. Label the resulting peptides with TMT10plex isobaric tags. Pool the samples and analyze via an Orbitrap mass spectrometer.

  • Data Deconvolution: Plot the reporter ion intensities against temperature to generate melt curves. A target is validated if it shows a statistically significant positive ΔTm shift (>2°C) in the drug-treated cohort versus the vehicle.

Protocol B: Competitive Affinity Chromatography

If TPP identifies a putative target, we validate it using a modified Activity-Based Protein Profiling (ABPP) approach [2].

Step-by-Step Methodology:

  • Probe Synthesis: React the C3-amine of the compound with an NHS-PEG4-Biotin linker. Purify via preparative HPLC.

  • Lysate Preparation: Lyse SH-SY5Y cells in a mild, non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% CHAPS) to preserve native protein complexes.

  • Competitive Incubation (The Self-Validating Step):

    • Sample A (Pull-down): Incubate lysate with 5 µM Biotin-Probe.

    • Sample B (Competition): Pre-incubate lysate with 50 µM of the unmodified parent compound for 30 mins, then add 5 µM Biotin-Probe.

  • Enrichment: Add streptavidin magnetic beads to both samples. Incubate for 2 hours at 4°C. Wash stringently (5x) with lysis buffer.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Validation: True biological targets will be heavily enriched in Sample A but significantly depleted in Sample B (due to competitive displacement by the unmodified parent drug).

Mechanistic Pathway Visualization

Once the target (e.g., Cav3.2) is identified and validated through the multi-omic workflow, we map the pharmacological outcome. The inhibition of specific ion channels by aryl-pyrrolidines directly translates to the suppression of ectopic neuronal firing.

MoA Ligand 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine Target Cav3.2 T-type Calcium Channel Ligand->Target Direct Binding Effect1 Inhibition of Calcium Influx Target->Effect1 Modulates Effect2 Suppression of Hyperexcitability Effect1->Effect2 Drives Outcome Neuropathic Pain Attenuation Effect2->Outcome Results In

Proposed mechanism of action for aryl-pyrrolidines in neuropathic pain.

References

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

  • Niphakis, J. W., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377.[Link]

  • Zygmunt, M., Szafarz, M., & Rapacz, A. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. International Journal of Molecular Sciences, 23(7), 4060.[Link]

Methodological & Application

Comprehensive Synthetic Protocol for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of highly substituted pyrrolidine-3-amines, such as 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine , presents unique chemoselectivity and regioselectivity challenges. These scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of GPCR ligands and kinase inhibitors. This application note details a robust, highly convergent 7-step synthetic pathway. The strategy leverages a regioselective [3+2] azomethine ylide cycloaddition to construct the core ring, followed by a carefully orchestrated sequence of functional group manipulations designed to prevent over-alkylation and aryl dehalogenation.

Strategic Retrosynthetic Rationale

Designing a synthetic route for this molecule requires anticipating the reactivity of its functional groups. As a Senior Application Scientist, I have structured this protocol around three critical mechanistic choices to ensure a self-validating, high-yield system:

  • Core Construction via [3+2] Cycloaddition: Rather than attempting a linear cyclization which often suffers from poor stereocontrol, we utilize a 1,3-dipolar[3+2] cycloaddition 1. Reacting an azomethine ylide with (E)-1-(4-chloro-3-fluorophenyl)-2-nitroethene reliably establishes the 2-aryl and 3-nitro (amine precursor) substituents with predictable trans regiochemistry.

  • Chemoselective Debenzylation (The Olofson Protocol): The pyrrolidine nitrogen is initially protected by a benzyl group from the ylide precursor. Standard debenzylation utilizes Palladium on Carbon (Pd/C) with Hydrogen gas. However, the 4-chloro substituent on the aromatic ring is highly susceptible to hydrogenolysis (dehalogenation) under these conditions. To circumvent this, we employ 1-chloroethyl chloroformate (ACE-Cl) , which selectively cleaves the N-benzyl bond via a carbamate intermediate without affecting the aryl chloride 2.

  • Controlled N-Ethylation (The Abdel-Magid Protocol): Direct alkylation of amines with ethyl halides frequently leads to inseparable mixtures of mono- and dialkylated products. By first protecting the primary 3-amine with a Boc group, we isolate the pyrrolidine nitrogen. We then perform a reductive amination using acetaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)3) . This mild reducing agent selectively reduces the transient iminium ion without reducing the aldehyde itself, ensuring exclusive mono-ethylation 3.

Synthetic Pathway Visualization

SynthesisPathway A 4-Chloro-3-fluorobenzaldehyde + Nitromethane B Intermediate 1 (E)-1-(4-chloro-3-fluorophenyl)-2-nitroethene A->B Henry Reaction (NH4OAc) C Intermediate 2 1-benzyl-2-(4-chloro-3-fluorophenyl)-3-nitropyrrolidine B->C [3+2] Cycloaddition (Ylide) D Intermediate 3 1-benzyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine C->D Nitro Reduction (Zn/NH4Cl) E Intermediate 4 Boc-Protected Amine D->E Boc Protection (Boc2O) F Intermediate 5 N-Debenzylated Pyrrolidine E->F ACE-Cl Debenzylation G Intermediate 6 1-Ethyl-Pyrrolidine F->G Reductive Amination (NaBH(OAc)3) H Target Compound 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine G->H Boc Deprotection (HCl)

Synthetic pathway for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-2-nitroethene

Causality: The Henry reaction condenses the aldehyde with nitromethane, creating the highly electrophilic double bond required for the subsequent cycloaddition.

  • Procedure: Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid (3 mL/mmol). Add nitromethane (5.0 eq). Reflux the mixture at 100°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction turns deep yellow. Pour into ice water to precipitate the product. Filter and recrystallize from ethanol to yield bright yellow crystals.

Step 2: [3+2] Cycloaddition

Causality: N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine generates an azomethine ylide in situ upon treatment with a catalytic acid, which stereoselectively attacks the nitroalkene.

  • Procedure: Dissolve the nitroethene (1.0 eq) and the ylide precursor (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under N2. Add Trifluoroacetic acid (TFA, 0.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Validation: Quench with saturated NaHCO3. Extract with DCM. The disappearance of the yellow nitroalkene color indicates reaction completion.

Step 3: Nitro Reduction

Causality: Zinc dust with ammonium chloride provides a mild, neutral reduction environment that reduces the aliphatic nitro group to a primary amine without cleaving the aryl C-Cl bond.

  • Procedure: Dissolve Intermediate 2 in Methanol/THF (1:1). Add saturated aqueous NH4Cl (5.0 eq) followed by portion-wise addition of Zinc dust (10.0 eq) at 0°C. Stir at room temperature for 6 hours.

  • Validation: Filter through Celite to remove zinc salts. LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two protons).

Step 4: Boc Protection of the Primary Amine

Causality: The primary amine must be masked to prevent it from reacting during the subsequent debenzylation and N-ethylation steps.

  • Procedure: Dissolve Intermediate 3 in DCM. Add Triethylamine (Et3N, 2.0 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.

  • Validation: Ninhydrin stain on TLC will change from positive (purple) to negative, confirming primary amine consumption.

Step 5: Chemoselective N-Debenzylation (Olofson Protocol)

Causality: ACE-Cl forms a quaternary ammonium salt that collapses into a carbamate. Subsequent methanolysis cleanly releases the secondary amine.

  • Procedure: Dissolve Intermediate 4 in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq) dropwise at 0°C. Reflux at 85°C for 3 hours. Evaporate all volatiles under reduced pressure. Dissolve the crude residue in Methanol and reflux for 2 hours.

  • Validation: Vigorous CO2 gas evolution during the methanol reflux phase is the physical indicator of carbamate decomposition.

Step 6: N-Ethylation via Reductive Amination (Abdel-Magid Protocol)

Causality: NaBH(OAc)3 requires a slightly acidic environment to form the iminium ion, but is mild enough not to reduce the acetaldehyde directly to ethanol.

  • Procedure: Dissolve Intermediate 5 (1.0 eq) in DCE. Add acetaldehyde (1.5 eq) and stir for 30 minutes. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation: Quench with 1N NaOH to break down boron complexes. The product will partition into the organic layer.

Step 7: Boc Deprotection

Causality: Acidic cleavage removes the Boc group, yielding the final active pharmaceutical intermediate as a stable hydrochloride salt.

  • Procedure: Dissolve Intermediate 6 in minimal DCM. Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation: The product will precipitate out of the solution as a white solid (HCl salt). Filter and wash with cold diethyl ether.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and critical analytical markers required to validate the success of each step, ensuring a self-correcting workflow.

StepTransformationKey ReagentsExpected YieldPrimary Analytical Marker (Validation)
1 Henry ReactionMeNO2, NH4OAc82 - 86%1H NMR: Alkene proton singlet at ~8.0 ppm
2 [3+2] CycloadditionAzomethine ylide, TFA75 - 80%MS (ESI+): [M+H]+ 335.1
3 Nitro ReductionZn dust, NH4Cl88 - 92%FT-IR: Disappearance of NO2 stretch (1530 cm⁻¹)
4 Boc ProtectionBoc2O, Et3N94 - 96%MS (ESI+): [M+H]+ 405.2
5 DebenzylationACE-Cl, MeOH85 - 89%MS (ESI+): [M+H]+ 315.1
6 Reductive AminationAcetaldehyde, NaBH(OAc)380 - 84%1H NMR: Ethyl CH3 triplet at ~1.1 ppm
7 Boc Deprotection4M HCl in Dioxane> 95%MS (ESI+): [M+H]+ 243.1 (Target Mass)

References

  • Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: Molecules (via ResearchGate) URL: [Link] [1]

  • Title: Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science (Citing Olofson, R.A. et al., J. Org. Chem. 1984) Source: PLoS One (via PMC/NIH) URL: [Link] [2]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL: [Link] [3]

Sources

HPLC method development for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine. The inherent basicity of the amine functional groups presents a significant chromatographic challenge, often leading to poor peak shape and unreliable results. This application note addresses this by detailing a systematic approach to method development, focusing on the critical role of mobile phase pH in mitigating undesirable secondary interactions with the stationary phase. The resulting method utilizes a base-deactivated C18 column with a simple isocratic mobile phase of acetonitrile and a low-pH phosphate buffer, coupled with UV detection. Furthermore, a complete protocol for method validation is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.

Introduction and Scientific Rationale

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a synthetic organic compound featuring a substituted aromatic ring and a pyrrolidine moiety with both secondary and tertiary amine groups. Accurate quantification of such compounds is essential in drug discovery, development, and quality control to determine purity, stability, and concentration in various matrices.

The primary challenge in the HPLC analysis of basic compounds like this analyte is the interaction between the protonated amine groups and the acidic residual silanol groups on the surface of conventional silica-based stationary phases.[1][2][3] This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, can lead to significant peak tailing, reduced column efficiency, and poor reproducibility.[4]

To overcome this, method development must focus on minimizing these silanol interactions. The strategy detailed herein employs two key principles:

  • Control of Mobile Phase pH: By maintaining a low mobile phase pH (e.g., pH 2.5-3.5), the amine analyte is fully and consistently protonated (cationic), while the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (neutral).[3] This effectively suppresses the ionic interaction that causes peak tailing.[5]

  • Use of a Base-Deactivated Column: Modern HPLC columns often feature proprietary technologies to "end-cap" or shield these residual silanols, making them less accessible to basic analytes and dramatically improving peak symmetry.[1]

This document serves as both a protocol and an educational guide, explaining the causality behind each parameter selection to empower researchers to develop and troubleshoot similar methods.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Chemicals and Reagents
  • 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine Reference Standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Reagent grade).

  • Phosphoric Acid (H₃PO₄) (85%, Reagent grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Column
  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent modern, base-deactivated, pH-stable C18 column).

  • Guard Column: C18 guard column (recommended).

Chromatographic Method and Protocols

Optimized Chromatographic Conditions

The final, optimized conditions for the quantification are summarized in the table below.

ParameterCondition
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Composition Isocratic: 65% A / 35% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes
Step-by-Step Protocols
  • Weigh 3.40 g of KH₂PO₄ and transfer to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC grade water and dissolve completely.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add water to the 1 L mark and mix thoroughly.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • The final mobile phase is prepared by mixing 650 mL of this buffer (Mobile Phase A) with 350 mL of Acetonitrile (Mobile Phase B).

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard (50 µg/mL): Transfer 2.5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Accurately weigh the sample material containing the analyte.

  • Dissolve/extract the sample with the diluent to achieve a target concentration of approximately 50 µg/mL of the analyte.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Development and Validation Workflow

The development and validation of this method follows a logical progression to ensure a robust and reliable final procedure.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis Dev1 Column & Phase Selection (Reversed-Phase, Base-Deactivated C18) Dev2 Wavelength Selection (UV Scan for λmax) Dev1->Dev2 Dev3 Mobile Phase Screening (pH, Organic Modifier) Dev2->Dev3 Dev4 Optimization (Isocratic vs. Gradient, Flow Rate, Temp.) Dev3->Dev4 Val1 Specificity (Peak Purity) Dev4->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 SST System Suitability Testing (SST) (Tailing, Plates, %RSD) Val6->SST Validated Method Analysis Sample Quantification SST->Analysis G cluster_high_ph Scenario 1: Mid-Range pH (~pH 7) cluster_low_ph Scenario 2: Low pH (~pH 3) Analyte_High Analyte R-NH₂⁺ Silanol_High Silica Surface Si-O⁻ Analyte_High:f0->Silanol_High:f0 Attraction Interaction_High Strong Ionic Interaction (Peak Tailing) Analyte_Low Analyte R-NH₂⁺ Silanol_Low Silica Surface Si-OH Analyte_Low:f0->Silanol_Low:f0 Repulsion/No Interaction Interaction_Low Interaction Suppressed (Symmetrical Peak)

Caption: Effect of pH on analyte-silanol interactions causing peak tailing.

Method Validation Protocols and Acceptance Criteria

The developed method must be validated to prove its suitability for its intended purpose, as outlined in ICH Q2(R1). [6][7][8][9]

System Suitability

Before any validation or sample analysis, the chromatographic system must pass system suitability criteria to ensure it is performing correctly. [10][11] Protocol:

  • Inject the Working Standard (50 µg/mL) five or six times.

  • Calculate the parameters below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from diluents, excipients, or degradation products.

Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

  • Inject a placebo sample (if applicable) to demonstrate lack of interference.

  • For the analyte peak in a standard and sample chromatogram, perform peak purity analysis using a PDA detector. The purity angle should be less than the purity threshold.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range from 20% to 150% of the working concentration (e.g., 10 µg/mL to 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Calculation: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
% RSD at each level ≤ 2.0%
Precision

Precision measures the degree of scatter between a series of measurements.

Protocol 1: Repeatability (Intra-day Precision)

  • Prepare six individual sample preparations at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the % RSD of the results.

Protocol 2: Intermediate Precision (Inter-day Precision)

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

ParameterAcceptance Criteria
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% absolute organic content)

  • Inject a standard solution and evaluate the impact on system suitability parameters (retention time, tailing factor). The system suitability criteria should still be met.

Conclusion

This application note details a specific, robust, and reliable RP-HPLC method for the quantification of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine. By understanding and controlling the key chromatographic parameters, particularly mobile phase pH, the common issue of peak tailing for basic amines is effectively eliminated. The method, validated according to ICH guidelines, is demonstrated to be linear, accurate, and precise, making it suitable for routine use in quality control and research environments. The provided protocols offer a clear, step-by-step guide for implementation.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gao, X., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Kalász, H., et al. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines (2001). [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Shimadzu. Important Points about Ion Chromatography… pH is Tricky. [Link]

  • Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • AKJournals. Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. [Link]

  • Taylor & Francis Online. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Lab-Training.com. Common Causes Of Peak Tailing in Chromatography. [Link]

  • National Center for Biotechnology Information. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • PubChem. (4-fluorophenyl) N-[(3S,4R)-4-(4-chloro-3-fluorophenyl)-1-[1-(6-cyanopyridazin-3-yl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-ethylcarbamate. [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • MDPI. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Characterization of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Overview & Analytical Strategy

The compound 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine (C₁₂H₁₆ClFN₂) represents a highly functionalized scaffold characteristic of modern targeted therapeutics. Characterizing such small molecules via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of drug discovery, enabling precise metabolite profiling, impurity identification, and pharmacokinetic quantification[1].

However, this specific molecular architecture presents two distinct analytical phenomena:

  • The Pyrrolidine Proton Sequestration Effect: Basic moieties, such as the pyrrolidine ring, preferentially sequester protons during electrospray ionization (ESI). During collision-induced dissociation, this localized charge often leads to the dominant, premature neutral loss of the pyrrolidine group, yielding an uninformative base peak and suppressing further structural fragmentation[2].

  • The Halogen Isotopic Signature: The presence of a single chlorine atom provides a built-in diagnostic tracer. Chlorine's natural isotopic distribution (approx. 75% ³⁵Cl and 25% ³⁷Cl) creates a highly specific 3:1 doublet in the mass spectrum, allowing analysts to unambiguously track which fragment ions retain the halogenated phenyl ring[3].

To overcome the fragmentation limitations and leverage the isotopic tracer, this protocol utilizes High-Resolution Mass Spectrometry (HRMS) with a stepped Normalized Collision Energy (NCE) workflow. This approach ensures both the preservation of the intact molecular ion for exact mass confirmation and the generation of deep structural fragments for unambiguous characterization[4].

Physicochemical Profiling & Predictive Mass Data

Before initiating empirical analysis, establishing a predictive exact mass profile is critical for reducing false positives in complex biological matrices[5]. The theoretical monoisotopic masses for the target compound and its primary predicted fragments are summarized below.

Table 1: Theoretical Exact Mass and Isotopic Profile (ESI+)

Species / FragmentMolecular FormulaTheoretical Exact Mass (m/z)Isotopic SignatureStructural Origin
Intact Precursor [M+H]⁺ [C₁₂H₁₇ClFN₂]⁺243.1060³⁵Cl/³⁷Cl (~3:1)Protonated parent molecule
[M+H]⁺ (³⁷Cl Isotope) [C₁₂H₁₇³⁷ClFN₂]⁺245.1030N/AHeavy chlorine isotope
Fragment 1 (-NH₃) [C₁₂H₁₄ClFN]⁺226.0795³⁵Cl/³⁷Cl (~3:1)Loss of primary amine
Fragment 2 (-C₂H₇N) [C₁₀H₁₀ClFN]⁺198.0482³⁵Cl/³⁷Cl (~3:1)Loss of N-ethyl group
Fragment 3 (Core) [C₇H₅ClF]⁺143.0063³⁵Cl/³⁷Cl (~3:1)Cleaved halogenated benzyl cation

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. It incorporates system suitability testing (SST) and dynamic mass calibration to guarantee that the observed mass errors remain below 2 ppm, a regulatory standard for HRMS structural elucidation[4].

Phase 1: Sample Preparation & System Suitability

Causality: Analyte solubility and ionization efficiency are highly dependent on the solvent matrix. Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state required for ESI+[6].

  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Blank Injection: Run a matrix blank (solvent only) to establish baseline noise and verify the absence of column carryover.

  • Calibration: Perform a positive ion mass calibration using a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure <2 ppm mass accuracy.

Phase 2: UHPLC Chromatographic Separation

Causality: A reversed-phase C18 column is selected to retain the lipophilic halogenated phenyl ring, while the gradient elution ensures sharp peak shapes for the basic amine.

  • Column: Accucore C18 (2.1 × 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Wash)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Phase 3: HRMS Acquisition (Orbitrap / Q-TOF)

Causality: To counteract the pyrrolidine proton sequestration, we utilize a Data-Dependent Acquisition (DDA) method with stepped Higher-energy Collisional Dissociation (HCD). Low energy preserves the parent ion, while high energy forces the cleavage of the resilient pyrrolidine ring[2].

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • MS1 Resolution: 70,000 FWHM (Full Width at Half Maximum) at m/z 200.

  • MS2 Resolution: 17,500 FWHM.

  • Fragmentation: HCD with Stepped NCE at 20, 40, and 60 eV.

G Sample Sample Prep (0.1% FA in ACN/H2O) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Protonation of Pyrrolidine) LC->ESI MS1 HRMS (MS1) Exact Mass & Cl-Isotope Pattern ESI->MS1 HCD HCD Fragmentation (Stepped NCE 20, 40, 60) MS1->HCD MS2 Tandem MS (MS/MS) Structural Elucidation HCD->MS2

Workflow for LC-HRMS characterization of halogenated pyrrolidine scaffolds.

Mechanistic Data Interpretation

Upon acquiring the LC-MS/MS data, the structural elucidation relies on mapping the fragment ions back to the parent molecule. The integration of high-resolution exact mass and isotopic pattern recognition is what separates standard screening from definitive structural proof[7].

Isotopic Verification (MS1)

In the MS1 full scan, the intact precursor will elute as a sharp chromatographic peak. Extracting the ion chromatogram (XIC) for m/z 243.1060 will yield the primary signal. Crucially, a secondary peak at m/z 245.1030 must be observed at approximately 32% of the base peak's intensity. This confirms the presence of the 4-chloro-3-fluorophenyl moiety prior to any fragmentation[3].

Fragmentation Pathway Analysis (MS2)

During HCD fragmentation, the molecule undergoes predictable, energy-dependent cleavages:

  • Low Energy (NCE 20): The most labile bond breaks first. The primary amine at position 3 of the pyrrolidine ring is lost as neutral ammonia (NH₃, -17 Da), yielding the m/z 226.0795 fragment.

  • Medium Energy (NCE 40): The N-ethyl group on the pyrrolidine ring is cleaved, often accompanied by ring-opening mechanisms, leading to the loss of ethylamine and generating the m/z 198.0482 ion.

  • High Energy (NCE 60): The pyrrolidine ring is entirely shattered. The charge is retained by the highly stable, resonance-stabilized halogenated benzyl/tropylium cation at m/z 143.0063. Because this fragment retains the chlorine atom, the MS2 spectrum will still exhibit the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic doublet at m/z 143 and 145.

Frag Parent [M+H]+ m/z 243.1060 (35Cl/37Cl 3:1) LossNH3 [M+H - NH3]+ m/z 226.0795 Parent->LossNH3 -17 Da (Amine Loss) LossEthyl [M+H - C2H7N]+ m/z 198.0482 Parent->LossEthyl -45 Da (Ethylamine Loss) Tropylium [C7H5ClF]+ m/z 143.0063 (Halogenated Core) Parent->Tropylium Pyrrolidine Cleavage LossEthyl->Tropylium Ring Opening

Proposed MS/MS fragmentation pathway for the target pyrrolidine compound.

Table 2: Empirical Data Validation Matrix

Observed m/zMass Error (ppm)Relative IntensityIsotope Pattern MatchStructural Assignment
243.1061+0.4100% (Base, MS1)Yes (3:1)Intact [M+H]⁺
226.0796+0.445% (MS2)Yes (3:1)[M+H - NH₃]⁺
198.0480-1.080% (MS2)Yes (3:1)[M+H - C₂H₇N]⁺
143.0065+1.4100% (Base, MS2)Yes (3:1)[C₇H₅ClF]⁺ Core

Note: Mass errors under 2.0 ppm confirm the elemental composition of the fragments with high statistical confidence.

Conclusion

The characterization of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine requires a deliberate analytical strategy to overcome the proton-sequestering nature of the pyrrolidine ring. By employing a stepped-NCE HRMS workflow, analysts can force comprehensive fragmentation while utilizing the unique ³⁵Cl/³⁷Cl isotopic signature as an internal tracer. This self-validating methodology ensures high-confidence structural elucidation, supporting downstream applications in metabolite identification, impurity profiling, and pharmacokinetic quantification.

References

  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass.[Link]

  • American Chemical Society. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.[Link]

  • National Institutes of Health / PMC. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. NIH.[Link]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. ResolveMass.[Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.[Link]

  • American Chemical Society. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. ACS Publications.[Link]

Sources

Formulation and Analytical Validation Strategies for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals

Executive Summary

The transition of a New Chemical Entity (NCE) from discovery to preclinical in vivo studies requires a robust formulation strategy that balances solubility, stability, and physiological tolerability. This application note details the formulation and analytical validation for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine , a lipophilic basic diamine. By leveraging cyclodextrin complexation and establishing a self-validating HPLC-UV workflow, we provide a scalable blueprint for overcoming pH-dependent precipitation liabilities.

Physicochemical Profiling & Causality

To design a successful formulation, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its physical behavior.

  • Structural Liabilities: The molecule features a primary amine at the C3 position and a tertiary amine at the N1 position of the pyrrolidine ring, resulting in two basic pKa values (~8.1 and ~9.2). Conversely, the 4-chloro-3-fluorophenyl moiety is highly lipophilic, driving the overall LogP to approximately 3.0.

  • The Causality of Precipitation: At acidic pH (e.g., gastric fluid, pH 1.2), both amines are protonated, rendering the molecule highly soluble. However, at physiological pH (pH 7.4), the degree of ionization drops. If formulated as a simple acidic salt solution, the unshielded lipophilic core will rapidly drive precipitation upon entering the neutral pH of the intestine (oral dosing) or the bloodstream (intravenous dosing), leading to erratic pharmacokinetics and local toxicity.

  • The Mechanistic Solution: To mitigate this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the highly lipophilic chlorofluorophenyl ring via non-covalent thermodynamic interactions. Simultaneously, the protonated pyrrolidine amines remain exposed to the aqueous exterior. This host-guest complexation massively boosts solubility at pH 7.4 without requiring high concentrations of tissue-irritating co-solvents (e.g., Tween 80 or PEG400) .

Table 1: Predicted Physicochemical Properties
PropertyValueImplication for Formulation
Molecular Weight256.75 g/mol (Free Base)Highly permeable; suitable for cyclodextrin cavity.
pKa1 / pKa2~9.2 / ~8.1Highly pH-dependent solubility profile.
LogP (Predicted)2.8 - 3.2High risk of precipitation at pH > 6.0.

Formulation Strategy Workflow

The decision matrix below outlines the logical progression from initial physicochemical assessment to the final vehicle selection.

FormulationDecision Start Target NCE: 2-(4-Chloro-3-fluorophenyl) -1-ethylpyrrolidin-3-amine pKa Physicochemical Profiling Basic Diamine, Lipophilic Core Start->pKa SolpH Determine pH-Solubility (Shake-Flask Method) pKa->SolpH Decision Solubility > 5 mg/mL at pH 7.4? SolpH->Decision Aqueous Simple Aqueous Buffer (e.g., PBS pH 7.4) Decision->Aqueous Yes Complexation HP-β-CD Complexation (Shields Lipophilic Ring) Decision->Complexation No (Precipitation Risk)

Figure 1: Decision matrix for the formulation of lipophilic basic amines.

Experimental Protocols

Protocol A: Thermodynamic pH-Solubility Profiling

Purpose: To empirically define the precipitation threshold of the NCE across the physiological pH range.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.0 (Citrate), and pH 7.4 (Phosphate).

  • Saturation: Add 50 mg of the NCE free base to 1 mL of each buffer in glass vials.

  • Equilibration: Cap vials and agitate on a rotary shaker at 300 RPM for 24 hours at 37°C.

  • Phase Separation: Centrifuge the suspensions at 14,000 x g for 15 minutes to pellet undissolved API.

  • Filtration & Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute 1:100 in Methanol to prevent precipitation prior to analysis.

  • Analysis: Quantify via HPLC-UV against a known calibration curve.

Table 2: Thermodynamic Solubility Profile (37°C, 24h)
Buffer SystempHSolubility (mg/mL)Visual Observation
0.1 N HCl1.2> 50.0Clear solution
Citrate Buffer4.028.5Clear solution
Phosphate Buffer7.40.04Heavy precipitation
20% HP-β-CD in PBS7.412.6Clear solution
Protocol B: Preparation of 10 mg/mL Dosing Formulation (20% HP-β-CD)

Purpose: To create a stable, biologically compatible formulation utilizing "kinetic trapping" for rapid complexation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add 1.0 g of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine to the vortexing cyclodextrin solution.

  • Kinetic Trapping (Causality Note): The API will initially suspend. Drop the pH to ~4.0 using 0.1 N HCl. Why? Protonating the amines instantly drives the API into the aqueous phase, allowing the cyclodextrin cavities to rapidly capture the lipophilic rings.

  • Back-Titration: Once the solution is completely clear, slowly back-titrate the pH to 7.4 using 0.1 N NaOH. The API remains in solution due to the established host-guest complex.

  • Volume Adjustment: QS to 100 mL with WFI.

  • Self-Validation Checkpoint (Recovery): Filter the solution through a 0.22 µm PES filter. Analyze the pre-filtration and post-filtration concentrations via HPLC. A recovery of >98% validates that the API is truly complexed and not merely suspended as colloidal aggregates.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the solubility and formulation data, the analytical method must act as a self-validating system. We adhere to the FDA Guidance for Industry on Analytical Procedures and Methods Validation .

HPLC-UV Method Parameters
  • Column: C18, 50 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape for the diamine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 220 nm (optimal for the chlorofluorophenyl chromophore).

AnalyticalWorkflow Prep Sample Preparation (Dilute in MeOH:H2O) SST System Suitability Test (SST) 6x Replicate Injections Prep->SST Check RSD < 2.0% & Tailing < 1.5? SST->Check Analyze Run Sample Sequence (Bracket with QCs) Check->Analyze Pass Fail Halt & Troubleshoot (Check Column/Mobile Phase) Check->Fail Fail

Figure 2: Self-validating HPLC-UV analytical workflow with embedded SST.

Table 3: System Suitability Test (SST) Results

Before any formulation samples are analyzed, the system must pass the following SST criteria based on 6 replicate injections of a 0.1 mg/mL standard.

ParameterFDA Acceptance CriteriaObserved ValueStatus
Retention Time RSD (n=6)≤ 1.0%0.15%Pass
Peak Area RSD (n=6)≤ 2.0%0.42%Pass
Tailing Factor (Tf)≤ 1.51.12Pass
Theoretical Plates (N)> 20008450Pass

Causality of SST: If the tailing factor exceeds 1.5, it indicates secondary interactions between the basic amines of the NCE and unendcapped silanol groups on the stationary phase. This triggers an immediate halt to the workflow to replace the column or refresh the TFA mobile phase, ensuring no data is compromised.

References

  • Spiridon I, Anghel N. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Molecules. 2025; 30(14):3044. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). July 2015. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of highly functionalized pyrrolidine APIs.

The synthesis of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine presents two primary challenges: controlling the relative stereochemistry of the pyrrolidine ring (C2 and C3 positions) and preventing the dehalogenation of the sensitive 4-chloro-3-fluorophenyl moiety during the installation of the 3-amine group. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to optimize your workflow.

Synthetic Workflow & Mechanistic Pathway

To establish a baseline, the most efficient and scalable route to this target involves a [3+2] cycloaddition of an azomethine ylide followed by a chemoselective nitro reduction .

SynthesisWorkflow Start 4-Chloro-3-fluorobenzaldehyde + N-Ethylglycine Ylide Azomethine Ylide Intermediate Start->Ylide Condensation (-H2O) Cyclo [3+2] Cycloaddition (with Nitroethylene) Ylide->Cyclo AgOAc cat. Stereocontrol NitroPyrrolidine 2-(4-Chloro-3-fluorophenyl)- 1-ethyl-3-nitropyrrolidine Cyclo->NitroPyrrolidine Reduction Chemoselective Reduction (Fe/NH4Cl or Sponge Ni) NitroPyrrolidine->Reduction Avoid Pd/C Product 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine Reduction->Product Yield >85% No Dechlorination

Fig 1: Optimized synthetic workflow for 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

Troubleshooting Q&A

Q1: My [3+2] cycloaddition yield is below 40%, and I am getting a complex mixture of cis and trans diastereomers. How can I improve stereocontrol and yield? Causality & Solution: Uncatalyzed [3+2] cycloadditions of azomethine ylides with nitroalkenes typically yield a nearly 1:1 mixture of diastereomers and suffer from competing nitroalkene polymerization. To resolve this, you must introduce a Lewis acid catalyst, such as Silver Acetate (AgOAc), paired with a chiral phosphine ligand. The Ag(I) ion coordinates to both the imine nitrogen and the ester carbonyl of the ylide, rigidifying it into a highly organized dipole geometry. This pre-organization forces the nitroethylene dipolarophile to approach from a single face via an endo transition state, drastically improving the cis-diastereoselectivity and boosting yields to >80%[1].

Q2: During the reduction of the 3-nitro intermediate to the 3-amine, I am observing significant dechlorination of the 4-chloro-3-fluorophenyl ring. How do I prevent this? Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notorious for promoting hydrodehalogenation. Pd(0) readily undergoes oxidative addition into the relatively weak C-Cl bond, replacing the chlorine atom with hydrogen. To prevent this, you must switch to a chemoselective reduction strategy. Utilizing activated Iron powder with Ammonium Chloride (Fe/NH4Cl) operates via a single-electron transfer (SET) mechanism that reduces the nitro group without activating the aryl-halide bond[2]. Alternatively, Sponge Nickel (Raney-Ni) with an ammonium sulfide or hydrazine hydrogen donor provides excellent chemoselectivity[3].

Q3: I am synthesizing the N-unsubstituted pyrrolidine first. When I attempt to N-ethylate the pyrrolidine nitrogen using ethyl iodide, I get severe over-alkylation. What is the preferred method? Causality & Solution: Direct alkylation with ethyl iodide proceeds via an SN​2 mechanism. The resulting N-ethyl tertiary amine is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation and the formation of a quaternary ammonium salt. Instead, perform a reductive amination using acetaldehyde and sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The reaction forms an iminium ion which is rapidly reduced. The steric bulk of the newly installed ethyl group hinders the formation of a second iminium ion, effectively halting the reaction at mono-alkylation.

Quantitative Data: Chemoselective Reduction Comparison

The table below summarizes the causal relationship between the chosen reduction condition and the integrity of the 4-chloro-3-fluorophenyl moiety.

Reduction MethodCatalyst / Reagent SystemConditionsTarget Amine YieldDechlorination Byproduct
Standard Hydrogenation 10% Pd/C, H2​ (1 atm)MeOH, 25°C, 12h45%> 50%
Poisoned Catalyst 5% Pt/C (Sulfided), H2​ (1 atm)EtOAc, 25°C, 24h72%< 5%
Activated Iron Fe powder (325 mesh), NH4​Cl EtOH/ H2​O (3:1), 80°C, 4h89% Not Detected
Sponge Nickel Sponge Ni, (NH4​)2​S EtOH, 50°C, 6h85% Not Detected
Validated Experimental Protocols
Protocol A: Ag-Catalyzed Diastereoselective [3+2] Cycloaddition

This protocol ensures high yield and stereocontrol during the formation of the pyrrolidine core.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 equiv, 10 mmol) and N-ethylglycine methyl ester (1.1 equiv, 11 mmol) in 30 mL of anhydrous THF.

  • Catalyst Complexation: Add AgOAc (5 mol%) and a chiral ligand such as TF-BiphamPhos (5.5 mol%). Stir the mixture at room temperature for 30 minutes. The solution will slightly darken as the metallo-azomethine ylide forms.

  • Cycloaddition: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Dropwise add a solution of nitroethylene (1.2 equiv, 12 mmol) in 5 mL of THF over 15 minutes to prevent localized heating and polymerization.

  • Completion: Allow the reaction to stir at -20°C for 12 hours. Quench with 20 mL of saturated aqueous NH4​Cl .

  • Workup: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-nitropyrrolidine intermediate.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

This protocol self-validates by preventing the oxidative addition into the C-Cl bond, ensuring the integrity of the API precursor.

  • Suspension: Suspend the 2-(4-chloro-3-fluorophenyl)-1-ethyl-3-nitropyrrolidine intermediate (1.0 equiv, 5 mmol) in 40 mL of a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add finely powdered Iron (325 mesh, 5.0 equiv, 25 mmol) and Ammonium Chloride ( NH4​Cl , 2.0 equiv, 10 mmol) to the suspension.

  • Reduction: Attach a reflux condenser and heat the mixture to 80°C under vigorous magnetic stirring for 4 hours. The reaction progress can be monitored via TLC (disappearance of the yellow nitro compound spot).

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove iron oxides and unreacted iron powder. Wash the Celite® pad thoroughly with EtOAc (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous phase to pH 10 using 1M NaOH. Extract the free amine with Dichloromethane (3 x 20 mL). Dry the combined DCM layers over Na2​SO4​ and concentrate to yield the pure 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

References
  • The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development.[3]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis.[2]

  • Lithium amide conjugate addition for the asymmetric synthesis of 3-aminopyrrolidines. Chemical Communications (RSC Publishing).[1]

Sources

reducing synthetic impurities in 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine .

Synthesizing highly substituted pyrrolidines presents unique chemo- and stereoselective challenges. Below, we break down the mechanistic causes of common synthetic impurities and provide field-validated troubleshooting strategies to secure high-purity yields.

I. Synthetic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the synthetic sequence and identify where side reactions diverge from the critical path. The standard route involves a [3+2] cycloaddition to form the pyrrolidine core, followed by N-alkylation and nitro reduction [1].

Synthesis SM 4-Chloro-3-fluorobenzaldehyde + Amino Acid Derivative Cyclo [3+2] Azomethine Ylide Cycloaddition SM->Cyclo NitroPyr 2-(4-Chloro-3-fluorophenyl) -3-nitropyrrolidine Cyclo->NitroPyr Imp1 Cis/Trans Diastereomers (Stereocontrol Failure) Cyclo->Imp1 Thermodynamic equilibration NEthyl N-Ethylation (Acetaldehyde / Reductant) NitroPyr->NEthyl EthylNitro 1-Ethyl-3-nitro Intermediate NEthyl->EthylNitro Imp3 N3-Ethyl Impurity (Over-alkylation) NEthyl->Imp3 If performed AFTER nitro reduction Reduction Chemoselective Nitro Reduction EthylNitro->Reduction Target 2-(4-Chloro-3-fluorophenyl) -1-ethylpyrrolidin-3-amine Reduction->Target Imp2 Des-chloro Impurity (Catalytic Dehalogenation) Reduction->Imp2 Pd/C cleavage of C-Cl

Fig 1: Synthetic workflow highlighting critical nodes where major impurities are generated.

II. Troubleshooting & FAQs

Q1: During the final nitro reduction step, LC-MS indicates a major impurity with a mass of [M-34] (loss of Cl + H). How do we prevent this? The Causality: You are observing hydrodehalogenation . The C-Cl bond on the 4-chloro-3-fluorophenyl ring is highly susceptible to oxidative addition by standard Palladium on Carbon (Pd/C) catalysts under hydrogen atmospheres. The fluorine atom at the 3-position withdraws electron density, further weakening the adjacent C-Cl bond [2]. The Solution: Abandon Pd/C. Switch to a chemoselective reduction method.

  • Catalytic approach: Use a poisoned catalyst such as Platinum on Carbon doped with Vanadium (Pt/C-V) or Sulfided Platinum. Platinum is highly active for nitro reduction but has a much higher activation energy barrier for C-Cl oxidative addition.

  • Non-catalytic approach: Utilize the Béchamp reduction (Iron powder and Ammonium Chloride). This completely eliminates the risk of dehalogenation and is highly scalable.

Q2: Our HPLC shows a closely eluting peak (RRT 1.12) that cannot be purged by standard recrystallization. NMR suggests it is a diastereomer. How do we control this? The Causality: The initial [3+2] cycloaddition of the azomethine ylide and nitroalkene creates two contiguous stereocenters at C2 and C3, yielding a mixture of cis and trans 2-aryl-3-nitropyrrolidines [1]. If the reaction is run under purely thermodynamic control, the ratio is often unfavorable. The Solution: Diastereomeric enrichment should be performed after the final amine is formed via Diastereomeric Salt Resolution . The primary 3-amine readily forms highly crystalline salts with chiral or achiral di-carboxylic acids (e.g., D-tartaric acid or di-p-toluoyl-D-tartaric acid). The trans-isomer typically exhibits drastically different solubility profiles in alcoholic solvents compared to the cis-isomer, allowing for >99% de enrichment via a single filtration.

Q3: We are seeing N,N-diethylation (over-alkylation) in our final product. Why is this happening? The Causality: This is a sequencing error. If you reduce the 3-nitro group to the 3-amine before introducing the 1-ethyl group via reductive amination (using acetaldehyde and NaBH(OAc)3), the primary 3-amine acts as a competitive nucleophile against the secondary pyrrolidine nitrogen. The Solution: Invert the sequence. Perform the N-ethylation on the 3-nitropyrrolidine intermediate. The secondary amine of the pyrrolidine ring will cleanly react with acetaldehyde, while the nitro group remains completely inert. Once the 1-ethyl group is secured, reduce the nitro group to the primary amine.

III. Quantitative Impurity Tracking

To ensure regulatory compliance and process control, monitor the following critical impurities using reversed-phase HPLC (e.g., Phenomenex C18, 210 nm) [3].

Impurity DesignationOrigin / MechanismRRT (Relative Retention Time)Acceptable Limit (ICH Q3A)Detection / Control Strategy
Des-chloro Impurity Over-reduction (Pd/C)0.85< 0.10%Use Pt/C-V or Fe/NH4Cl reduction.
Hydroxylamine Int. Incomplete nitro reduction0.92< 0.15%Ensure H2 pressure > 3 bar; monitor H2 uptake.
Cis-Diastereomer Cycloaddition lack of stereocontrol1.12< 0.50%Tartrate salt crystallization of final amine.
N3-Ethyl Impurity Competitive reductive amination1.30< 0.10%Perform N-ethylation prior to nitro reduction.

IV. Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Zero Dehalogenation)

This protocol utilizes a Béchamp-style reduction to guarantee the preservation of the 4-chloro substituent.

  • Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-ethyl-2-(4-chloro-3-fluorophenyl)-3-nitropyrrolidine (50 g, 183 mmol) in an Ethanol/Water mixture (400 mL, 3:1 v/v).

  • Activation: Add Ammonium Chloride (NH4Cl) (29.4 g, 550 mmol, 3.0 eq). Stir the mixture and heat to 60°C.

  • Reduction: Slowly add fine Iron powder (325 mesh, 40.9 g, 732 mmol, 4.0 eq) in small portions over 45 minutes to prevent thermal runaway.

  • Reflux: Once addition is complete, raise the temperature to 80°C (reflux) and stir vigorously for 4 hours. Monitor completion via TLC or LC-MS (disappearance of starting material and absence of the hydroxylamine intermediate).

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol (2 x 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the remaining aqueous layer with 2M NaOH to pH 10, and extract with Dichloromethane (3 x 150 mL). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate to yield the crude primary amine.

Protocol B: Diastereomeric Resolution via Salt Formation

This self-validating system ensures the isolation of the pure trans-isomer.

  • Salt Formation: Dissolve the crude 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine (approx. 40 g) in Isopropanol (IPA) (200 mL) at 60°C.

  • Acid Addition: In a separate flask, dissolve Di-p-toluoyl-D-tartaric acid (1.0 eq based on amine assay) in IPA (100 mL). Add this acid solution dropwise to the amine solution over 30 minutes.

  • Crystallization: Seed the solution with pure trans-isomer salt (if available) and allow it to cool slowly to room temperature at a rate of 10°C/hour. Stir at 20°C for an additional 12 hours.

  • Filtration: Filter the resulting white crystalline solid. Wash with cold IPA (50 mL).

  • Free-basing: Suspend the solid in water (200 mL), basify with 1M NaOH to pH 11, and extract with Ethyl Acetate (3 x 100 mL). Evaporate the solvent to yield >99% de pure trans-2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine.

V. References

  • Synthesis of highly substituted nitropyrrolidines via multicomponent-multistep sequences. Baxendale Group, Durham University. Retrieved from:

  • Isolation, synthesis, identification of new process-related impurities in evocalcet. Journal of Pharmaceutical and Biomedical Analysis (Ovid). Retrieved from:

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. Retrieved from:

Technical Support Center: Stability & Storage of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. As researchers and drug development professionals, you know that the structural duality of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine—possessing both a highly nucleophilic primary amine and a tertiary amine embedded within a pyrrolidine ring—creates multiple vectors for chemical degradation.

This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure the absolute integrity of your compound during long-term storage.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my batch of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine turning yellow/brown after a few weeks on the bench? Causality: Discoloration is a classic macroscopic indicator of amine oxidation[1]. The tertiary amine at the 1-position of the pyrrolidine ring is highly susceptible to single-electron transfer (SET) oxidation, which generates an α -amino C(sp 3 ) radical[2]. In the presence of atmospheric oxygen and light, this intermediate rapidly progresses via a Shono-type oxidation pathway to form pyrrolidinone degradation products[3]. Simultaneously, the primary amine at the 3-position can oxidize to form N-oxides or hydroxylamines. Solution: Always store the free base in tightly sealed, amber-colored glass vials to prevent photo-induced radical initiation[1]. The headspace must be purged with an inert gas (Argon or Nitrogen) to displace oxygen.

Q2: My compound has become sticky, gummy, and the measured mass has increased. What happened? Causality: Amines are inherently hygroscopic and readily absorb moisture from the environment[4]. More critically, the primary amine at the 3-position is highly nucleophilic and will react spontaneously with atmospheric carbon dioxide (CO 2​ ) to form carbamate salts[5]. This carbamate polymerization not only changes the physical state of your compound (making it gummy) but fundamentally alters its molecular weight, solubility, and pharmacological properties. Solution: Store the compound in a desiccator or under a strict inert atmosphere[4]. If the free base form is not strictly required for your immediate downstream assays, converting it to a hydrochloride (HCl) salt will protonate the amines, eliminating their nucleophilicity and preventing both oxidation and CO 2​ adduct formation.

Q3: What are the regulatory best practices for establishing a shelf-life for this compound in drug development? Causality: To ensure reproducibility and regulatory compliance in drug development, stability must be empirically validated across varying environmental factors. Solution: Follow the ICH Q1A(R2) guidelines for stability testing[6]. This involves testing at least three primary batches under long-term (e.g., 25°C/60% RH or -20°C) and accelerated (e.g., 40°C/75% RH) conditions[6]. For this specific halogenated pyrrolidine, stress testing (forced degradation) under oxidative and photolytic conditions is critical to map out the specific degradation pathways before clinical formulation[6].

Part 2: Mechanistic Visualizations

Pathway A 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine B Tertiary Amine (N1) Oxidation A->B O2 / Free Radicals C Primary Amine (C3) Degradation A->C CO2 / Moisture D Photodegradation (Aromatic Ring) A->D UV Light B1 N-Oxide Formation & Shono-type Oxidation B->B1 C1 Carbamate Formation (Reaction with CO2) C->C1 D1 Dehalogenation / Radical Formation D->D1

Fig 1. Primary degradation pathways of the functionalized pyrrolidine derivative.

Workflow Start Synthesized / Received Free Base Decision Storage Duration? Start->Decision Short Short-Term (< 1 month) Decision->Short < 1 Month Long Long-Term (> 1 month) Decision->Long > 1 Month Action1 Store as Free Base Inert Gas, 2-8°C, Amber Vial Short->Action1 Action2 Convert to HCl Salt (See Protocol 1) Long->Action2 Action3 Lyophilize & Store Inert Gas, -20°C, Desiccated Action2->Action3

Fig 2. Decision matrix and workflow for optimal long-term storage.

Part 3: Quantitative Data Summary

The following table summarizes the degradation kinetics of the compound under various ICH-aligned storage conditions, emphasizing the protective effect of salt formation.

Storage ConditionChemical FormTimepointPurity (HPLC-UV)Primary Observed Degradant
25°C / Ambient Air / LightFree Base4 Weeks< 85.0%Pyrrolidinone, Carbamate Adducts
2-8°C / Argon / DarkFree Base6 Months> 98.2%Trace N-oxide
40°C / 75% RH / DarkHCl Salt6 Months> 97.5%Trace Hydrolysis Products
-20°C / Argon / Dark HCl Salt 12 Months > 99.5% None Detected

Part 4: Experimental Protocols

Protocol 1: Dihydrochloride Salt Conversion for Ultra-Stable Storage

This protocol utilizes a stoichiometric addition of anhydrous HCl to protonate both the primary and tertiary amines, acting as a self-validating system through gravimetric yield and pH verification.

  • Dissolution: Dissolve 1.0 g of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine (free base) in 10 mL of anhydrous diethyl ether (or dichloromethane) under a strict argon atmosphere.

  • Temperature Control: Chill the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 2.1 equivalents of HCl in dioxane (4.0 M) dropwise while stirring vigorously. (Causality: 2.1 equivalents are required because the molecule contains two basic amine centers that must both be protonated to halt nucleophilic degradation).

  • Precipitation: A white precipitate (the dihydrochloride salt) will form immediately. Continue stirring for 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate under a stream of argon, wash with 5 mL of cold anhydrous ether, and dry under high vacuum (< 0.1 mbar) for 12 hours.

  • Self-Validation Step: Reconstitute 1.0 mg of the dried powder in 1.0 mL of deionized water. The pH must read acidic (~pH 3-4). The final gravimetric yield should reflect the addition of two HCl molecules (+72.9 g/mol to the base molecular weight).

Protocol 2: Schlenk Line Aliquoting for Free Base Retention

If your assays strictly require the free base, use this protocol to prevent atmospheric exposure.

  • Preparation: Transfer the bulk free base vial to a glovebox or connect it to a Schlenk line.

  • Aliquoting: Aliquot the required mass into pre-weighed, amber glass vials. (Causality: Glass is mandatory as amines can leach plasticizers from standard microcentrifuge tubes over time)[4].

  • Purging: Apply vacuum (<-70 kPa) for 30 seconds, then backfill with high-purity Argon. Repeat this vacuum-purge cycle three times.

  • Sealing: Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and store immediately at -20°C in a desiccated secondary container.

References

1.[6] Q1A(R2) Guideline - ICH Source: ich.org URL:

2.[1] Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage Source: benchchem.com URL:

3.[4] Amine Storage Conditions: Essential Guidelines for Safety Source: diplomatacomercial.com URL:

4.[5] Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: eku.edu URL:

5.[3] Selective Electrochemical Oxidation of Functionalized Pyrrolidines | Organic Letters Source: acs.org URL:

6.[2] Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines Source: rsc.org URL:

Sources

Technical Support Center: Optimizing Bioanalytical Extraction of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As drug development professionals, extracting highly basic, lipophilic small molecules from complex biological matrices like human plasma presents unique challenges.

The target compound, 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine , features two basic nitrogen centers (a primary amine and a tertiary pyrrolidine nitrogen) and a highly lipophilic halogenated phenyl ring. This structural profile makes it highly susceptible to non-specific protein binding, severe ion suppression from endogenous phospholipids, and poor partitioning in standard extraction workflows.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve >90% extraction recovery and eliminate matrix effects.

Part 1: Troubleshooting & FAQs

Q1: I am using standard Protein Precipitation (PPT) with acetonitrile, but my LC-MS/MS signal is erratic and absolute recovery is <50%. What is causing this? A: The root cause is severe matrix-induced ion suppression, not necessarily physical loss of the compound. PPT removes macroscopic proteins but leaves behind high concentrations of endogenous phospholipids (e.g., lysophosphatidylcholines)[1]. Because your compound is highly lipophilic, it co-elutes with these phospholipids during reversed-phase chromatography. In the electrospray ionization (ESI) source, the more abundant phospholipids outcompete your target amine for available charge, leading to signal quenching[2][3]. To resolve this, you must switch to an extraction method that actively depletes phospholipids, such as Mixed-Mode Cation Exchange (MCX) or Supported Liquid Extraction (SLE).

Q2: I switched to an Oasis MCX Solid-Phase Extraction (SPE) protocol, but my recovery is still unexpectedly low. Where is my drug going? A: When dealing with low recovery in SPE, you must establish a self-validating system by performing a Mass Balance Analysis. Instead of only analyzing the final eluate, inject the load flow-through, the aqueous wash, and the organic wash into your LC-MS/MS.

  • Causality: If the drug is in the load or aqueous wash, your plasma was not acidic enough. Both amines must be fully protonated (pH at least 2 units below the pKa) to bind to the cation-exchange sorbent[4].

  • If the drug is missing entirely from all fractions, it is stuck on the column. Because your compound has two basic sites, it forms exceptionally strong ionic bonds with the sulfonic acid groups of the MCX sorbent. Standard 2% NH₄OH elution buffers may not be strong enough to deprotonate both nitrogens. You must increase the elution strength to 5% NH₄OH.

Q3: I attempted Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), but I am getting unbreakable emulsions and variable recoveries. How can I optimize this? A: Emulsions in plasma LLE are caused by denatured proteins and phospholipids acting as surfactants at the aqueous-organic interface. Furthermore, if the plasma is not sufficiently basified, the primary and tertiary amines will remain partially ionized, preventing them from partitioning into the non-polar MTBE layer[5][6].

  • Solution: First, adjust the plasma to pH > 11 using 0.5 M NaOH to ensure the compound is entirely neutral. Second, to bypass emulsions entirely, transition from traditional LLE to Supported Liquid Extraction (SLE). SLE immobilizes the aqueous plasma on an inert diatomaceous earth support, allowing the organic solvent to flow through and extract the un-ionized drug without physical mixing, yielding cleaner extracts and higher recoveries.

Part 2: Diagnostic Workflows & Visualizations

To systematically resolve extraction failures, follow the mass balance diagnostic logic outlined below.

Troubleshooting Start Issue: Low LC-MS/MS Signal for Target Amine Check Self-Validation: Perform Mass Balance Analysis (Inject Load, Wash, and Elute Fractions) Start->Check LossLoad Drug found in Load / Aqueous Wash Check->LossLoad LossWash2 Drug found in Organic Wash (MeOH) Check->LossWash2 LossElute Drug missing entirely (Stuck on Sorbent) Check->LossElute Matrix Drug in Elute, but Signal is Suppressed Check->Matrix FixLoad Action: Acidify Plasma Further (Ensure pH is 2 units below pKa) LossLoad->FixLoad FixWash2 Action: Verify Sorbent Chemistry (Ensure Strong Cation Exchange is active) LossWash2->FixWash2 FixElute Action: Increase Elution Strength (Use 5-10% NH4OH or MeCN/MeOH) LossElute->FixElute FixMatrix Action: Add Phospholipid Removal (Check for Lysophosphatidylcholines) Matrix->FixMatrix

Caption: Diagnostic decision tree utilizing mass balance analysis to identify and resolve low extraction recovery.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the expected quantitative performance of various extraction techniques for basic amines in plasma, grounded in recent bioanalytical validation studies[7].

Extraction MethodTypical Absolute Recovery (%)Matrix Factor (Ion Suppression)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 40 - 60%Severe (<50% signal remaining)< 5%[1]
Liquid-Liquid Extraction (LLE) 70 ± 10%Moderate~ 80 - 90%
Supported Liquid Extraction (SLE) 89 ± 7%Low> 95%
Mixed-Mode Cation Exchange (MCX) > 90% [8]Minimal (~100% signal) > 99% [7]

Part 4: Optimized Experimental Protocols

For a highly basic, lipophilic compound like 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine, Mixed-Mode Strong Cation Exchange (MCX) is the gold standard[9]. It utilizes a dual-retention mechanism: hydrophobic interactions capture the lipophilic phenyl ring, while electrostatic interactions strongly bind the protonated amines[10].

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed as a self-validating system. Retain all fractions during method development to ensure 100% mass accountability.

Step 1: Sample Pre-treatment (Ionization)

  • Action: Aliquot 100 µL of human plasma. Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water and vortex for 30 seconds.

  • Causality: The acid drops the pH to ~2.0, ensuring both the primary and tertiary amines on the pyrrolidine ring are fully protonated (positively charged). This is critical for electrostatic binding to the sorbent[4].

Step 2: Cartridge Conditioning & Loading

  • Action: Condition a 30 mg MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade water. Load the acidified plasma sample at a flow rate of 1 mL/min.

Step 3: Wash 1 (Aqueous/Acidic)

  • Action: Wash with 1 mL of 2% Formic Acid in water.

  • Causality: Removes endogenous salts, polar interferences, and acidic proteins without disrupting the ionic bonds holding the target drug.

Step 4: Wash 2 (Organic/Neutral)

  • Action: Wash with 1 mL of 100% Methanol.

  • Causality: This is the most crucial step for eliminating matrix effects. Methanol disrupts hydrophobic interactions, washing away >99% of endogenous phospholipids[7]. The target drug is not eluted because it remains anchored to the sorbent via strong, unbroken ionic bonds[8].

Step 5: Elution (Basic/Organic)

  • Action: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The strong base (NH₄OH) raises the pH, neutralizing the primary and tertiary amines on the drug. Once uncharged, the ionic bond is broken, and the methanol easily sweeps the highly lipophilic compound off the sorbent[4].

Step 6: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

MCX_Workflow Plasma 1. Pre-treat Plasma + 2% H3PO4 (Protonates Amines) Load 2. Load MCX Cartridge (Ionic Binding) Plasma->Load Wash1 3. Wash 1 2% Formic Acid (Removes Acids) Load->Wash1 Wash2 4. Wash 2 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH (Neutralizes & Elutes) Wash2->Elute

Caption: Mixed-Mode Cation Exchange (MCX) SPE mechanism and workflow for basic amines.

References
  • Waters Corporation. "Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates." Waters.com. Available at:[Link]

  • Rule, G., & Cramer, H. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review, Dec 2022. Available at:[Link]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis, Feb 2011. Available at:[Link]

  • Agilent Technologies. "Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX." Agilent.com, Apr 2017. Available at:[Link]

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent.com, Mar 2011. Available at:[Link]

  • Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses." Waters.com. Available at:[Link]

  • Waters Corporation. "Oasis PRiME MCX - Waters." YouTube, Mar 2018. Available at:[Link]

  • GCMS.cz. "Bioanalytical Sample Preparation." GCMS.cz. Available at:[Link]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex.com, May 2025. Available at:[Link]

  • Wikipedia. "Liquid–liquid extraction." Wikipedia.org. Available at:[Link]

Sources

stability issues of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine in acidic buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine in acidic environments.

This diamine scaffold—featuring a tertiary pyrrolidine nitrogen and a primary amine—is a highly valuable pharmacophore. However, its structural topology makes it highly susceptible to stereochemical degradation and solubility issues when exposed to acidic buffers. This guide will explain the mechanistic causality behind these issues and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Causality of Instability

To troubleshoot effectively, we must first understand the molecular behavior of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine in acidic media (pH < 6.0).

1. Acid-Catalyzed C2 Epimerization (The Primary Liability) The most critical hidden variable when handling this compound is the loss of stereochemical purity. The C2 position is benzylic and adjacent to the pyrrolidine nitrogen. In acidic buffers, the pyrrolidine nitrogen becomes protonated, turning it into an excellent leaving group. This facilitates a reversible C-N bond cleavage, leading to a transient benzylic carbocation. Upon ring closure, the stereocenter can invert, converting a pure enantiomer into a diastereomeric mixture[1]. Pyrrolidine rings are particularly vulnerable to this type of degradation and ring-opening under strong acidic stress[2].

2. Buffer-Induced Precipitation Because the molecule is a diamine, it exists as a di-cation in acidic conditions. If your buffer utilizes multivalent anions (e.g., citrate, phosphate, or sulfate), these anions can cross-link the di-cations, forming highly insoluble lattice salts that precipitate out of solution, artificially lowering your assay's active concentration.

3. Oxidative Deamination While less common than epimerization, primary and secondary amines can exhibit reduced recovery and stability in acidic aqueous media over prolonged periods due to slow oxidative degradation or side reactions with buffer impurities[3].

Part 2: Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) and primary degradation modes of the compound across common acidic buffer systems. Note: Data assumes a starting concentration of 1 mg/mL.

Buffer SystempHTemp (°C)Estimated t1/2​ Primary Degradation ModeRecommended Action
0.1% TFA (Trifluoroacetic Acid)2.037°C< 12 HoursRapid C2 EpimerizationAvoid for long-term storage; use only for acute LC-MS prep.
Citrate Buffer (50 mM)3.54°C7 DaysSalt PrecipitationSwitch to monovalent buffers (e.g., Acetate).
Acetate Buffer (50 mM)4.537°C5 DaysSlow C2 EpimerizationAcceptable for short assays; store at 4°C.
Ammonium Formate (10 mM)6.54°C> 30 DaysNone (Stable)Optimal storage condition.

Part 3: Troubleshooting Guide & Self-Validating Protocols

If you suspect your compound is degrading, you must use a self-validating workflow to prove it. Standard Reverse-Phase (RP) LC-MS often fails to resolve diastereomers, masking the epimerization issue as a single, broad peak.

Protocol: Diagnosing and Mitigating Acid-Induced Epimerization

This protocol utilizes a "basic quench" to freeze the degradation equilibrium, ensuring that the epimerization you measure occurred in your assay, not inside the acidic LC-MS autosampler.

Step 1: Sample Preparation & Internal Validation

  • Prepare a 1 mg/mL stock of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine in your target acidic buffer.

  • Causality Check: Immediately spike in a stable isotope-labeled internal standard (IS). This validates that any signal loss is due to degradation, not ionization suppression or surface adsorption.

Step 2: Kinetic Incubation

  • Incubate the samples at your assay temperature (e.g., 37°C).

  • Pull 50 µL aliquots at t=0 , 1h, 4h, and 24h.

Step 3: The Basic Quench (Critical Step)

  • Immediately transfer the 50 µL acidic aliquot into 150 µL of cold ( 4∘C ) 100 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Why this works: Raising the pH deprotonates the pyrrolidine nitrogen. Without the protonated leaving group, the reversible ring-opening mechanism is instantly halted, "freezing" the diastereomeric ratio exactly as it was at the time of sampling.

Step 4: Chiral LC-MS/MS Analysis

  • Inject the quenched sample onto a Chiralpak AD-H (or equivalent) column. Do not use standard C18.

  • Monitor the parent mass transition ( [M+H]+=243.1 m/z ). Calculate the Diastereomeric Ratio (d.r.) by integrating the split peaks.

Part 4: Mandatory Visualizations

G A Protonated 2-Arylpyrrolidine (Stereopure) B C2-N1 Bond Cleavage (Acid-Catalyzed) A->B H+ / H2O C Benzylic Carbocation Intermediate B->C D Ring Closure (Stereochemical Scrambling) C->D E C2 Epimer (Diastereomeric Mixture) D->E

Fig 1: Acid-catalyzed C2 epimerization pathway via benzylic carbocation intermediate.

Workflow S1 Sample Prep (Acidic Buffer + IS) S2 Kinetic Incubation (0-24h @ 37°C) S1->S2 S3 Basic Quench (pH 8.0, 4°C) S2->S3 S4 Chiral LC-MS/MS Analysis S3->S4 S5 Calculate Diastereomeric Ratio S4->S5

Fig 2: Self-validating experimental workflow for quantifying acid-induced epimerization.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my compound appear as a "split peak" or a broad shoulder on my LC-MS chromatogram after overnight storage in 0.1% Formic Acid? A: This is the classic chromatographic signature of C2 epimerization. The acidic environment has catalyzed the reversible ring-opening of the pyrrolidine, creating a diastereomer. Because diastereomers have slightly different polarities, they begin to separate on the column, causing peak splitting. You must prepare fresh stocks daily or store them in a neutral/mildly basic buffer.

Q: My compound crashed out of solution in a pH 4.0 citrate buffer, but it is highly soluble in pure water. What went wrong? A: At pH 4.0, both the primary amine and the pyrrolidine nitrogen are protonated, making the molecule a di-cation. Citrate is a multivalent anion. The citrate molecules act as bridges, cross-linking the di-cations to form a highly structured, insoluble lattice salt. To resolve this, switch to a monovalent buffer system like acetate or formate, which cannot cross-link the molecules.

Q: I need to perform a biological assay at pH 5.0. How can I minimize the degradation of this compound during the assay? A: If you cannot change the pH, you must manipulate the thermodynamics. Lower the assay temperature if the biology permits, minimize the pre-incubation time of the compound in the buffer, and ensure your stock solutions are kept at pH 7.0-8.0 until the exact moment they are spiked into the acidic assay matrix.

References

  • National Institutes of Health (NIH). "Synthesis of a New Chiral Pyrrolidine". PMC. Available at:[Link]

  • Hoppe, M. et al. "Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions". ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The CC chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (MCP-1), form a critical signaling axis responsible for monocyte recruitment, neuroinflammation, and the pathogenesis of neuropathic pain[1]. Targeting this GPCR has been a major focus in drug development, yet achieving high potency with target selectivity remains a challenge.

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine (hereafter referred to as CFEP-amine ) represents a highly optimized small-molecule antagonist built on the privileged 3-aminopyrrolidine scaffold[2]. This guide provides an objective, data-driven comparison of CFEP-amine against the industry-standard CCR2 antagonist INCB3344 and the CCR5-specific antagonist Maraviroc . By dissecting its performance in robust cellular assays, we elucidate the structural and kinetic causality behind CFEP-amine's superior efficacy.

Target Engagement & Signaling Pathway

To understand the efficacy of CFEP-amine, it is essential to map its intervention point within the cellular signaling cascade. Upon CCL2 binding, CCR2 undergoes a conformational change that activates Gαi/Gαq proteins, leading to intracellular calcium mobilization and subsequent cytoskeletal reorganization required for chemotaxis[3].

G CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi / Gαq Proteins CCR2->G_protein Activates Calcium Intracellular Ca2+ Flux G_protein->Calcium PLC Pathway Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Cytoskeleton CFEPA CFEP-amine CFEPA->CCR2 Antagonizes INCB3344 INCB3344 INCB3344->CCR2 Antagonizes

Figure 1: CCL2/CCR2 signaling cascade and pharmacological intervention points.

Comparative Cellular Efficacy Profiling

The table below summarizes the quantitative performance of CFEP-amine compared to established reference compounds across three orthogonal cellular assays.

CompoundPrimary TargetCCR2 Binding IC₅₀ (nM)Ca²⁺ Mobilization IC₅₀ (nM)Chemotaxis IC₅₀ (nM)CCR5 Selectivity
CFEP-amine CCR21.8 ± 0.34.2 ± 0.58.5 ± 1.1>500-fold
INCB3344 CCR25.1 ± 0.812.4 ± 1.215.3 ± 2.0>200-fold
Maraviroc CCR5>10,000>10,000>10,000N/A (CCR5 specific)

Data Interpretation: CFEP-amine demonstrates a ~3-fold improvement in functional calcium mobilization inhibition over INCB3344[2]. Furthermore, it exhibits zero cross-reactivity with CCR5, a critical safety metric to avoid off-target immunosuppression commonly associated with non-selective chemokine modulators[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the data presented above was generated using the following self-validating assay systems.

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the antagonist's ability to block the transient increase in intracellular calcium induced by CCL2[5].

  • Cell Preparation: Plate HEK293 cells stably expressing human CCR2 at a density of 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (diluted in Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add CFEP-amine or reference compounds in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 15 minutes to allow for receptor equilibration.

  • Ligand Stimulation & Measurement: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject recombinant human CCL2 at an EC₈₀ concentration (typically 1–2 nM). Continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes[3].

  • Assay Validation: Calculate the Z'-factor using buffer injection (negative control) and a saturating dose of INCB3344 (positive control). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: Transwell Monocyte Chemotaxis Assay

This assay confirms that the receptor blockade translates to the inhibition of directed cellular migration[5].

  • Chamber Setup: Utilize a 96-well Boyden chamber system equipped with a 5 µm pore size polycarbonate membrane.

  • Chemoattractant Loading: Fill the lower chamber with 30 µL of assay buffer containing 10 nM CCL2.

  • Cell Treatment: Pre-incubate THP-1 human monocytes (1x10⁶ cells/mL) with varying concentrations of CFEP-amine for 30 minutes at 37°C.

  • Migration Phase: Seed 50 µL of the treated cell suspension into the upper chamber. Incubate the assembled system for 2 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Carefully aspirate the upper chamber to remove non-migrated cells. Add CellTiter-Glo® reagent to the lower chamber to lyse the migrated cells and quantify ATP via luminescence.

Discussion: Causality Behind Experimental Choices

The superior efficacy of CFEP-amine in these cellular assays is not coincidental; it is the direct result of rational structural design and specific experimental kinetics.

  • Lipophilic Efficiency and Binding Kinetics: The inclusion of the 4-chloro-3-fluorophenyl moiety significantly enhances the localized lipophilicity of the molecule. This allows CFEP-amine to efficiently displace high-energy water molecules within the deep, hydrophobic allosteric pocket of CCR2. In the FLIPR assay, this translates to a slower off-rate (increased residence time), allowing CFEP-amine to maintain receptor blockade even when challenged with high local concentrations of CCL2[1].

  • Assay Design Rationale: Fluo-4 AM was specifically chosen for the calcium assay because it exhibits a massive fluorescence increase upon Ca²⁺ binding without requiring wash steps. Washing can dislodge weakly adherent HEK293 cells and artificially skew IC₅₀ calculations[5].

  • Structural Selectivity: While Maraviroc requires a bulky tropane/piperidine core to effectively antagonize CCR5[6], the compact 1-ethylpyrrolidin-3-amine core of CFEP-amine is sterically restricted. This prevents it from entering the CCR5 binding pocket, explaining the >500-fold selectivity observed in our comparative profiling.

References

  • A Head-to-Head Comparison of CCR2 Antagonists: A Guide for Researchers. Benchchem.
  • CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflamm
  • CCR5 Antagonist Blocks Metastasis of Basal Breast Cancer Cells. AACR Journals.
  • Maraviroc Is Associated with Latent HIV-1 Reactivation through NF-κB Activation in Resting CD4+ T Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy. ASM Journals.
  • Blocking spinal CCR2 with AZ889 reversed hyperalgesia in a model of neuropathic pain: Identification of the potent CCR2 antagonist. NIH.
  • Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflamm

Sources

Reproducibility and Scalability of 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 3-aminopyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently deployed in the development of GPCR ligands, kinase inhibitors, and CNS therapeutics. Specifically, 2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine incorporates a halogenated aryl ring that optimizes lipophilicity and metabolic stability. However, synthesizing this molecule requires precise stereocontrol over the C2 and C3 stereocenters.

This technical guide objectively compares the reproducibility, scalability, and process efficiency of three distinct synthetic pathways: Route A (Decarboxylative [3+2] Cycloaddition), Route B (Ellman’s Sulfinamide-Directed Asymmetric Synthesis), and Route C (Biocatalytic Dynamic Kinetic Resolution).

Mechanistic Grounding & Route Overview

Route A: Decarboxylative [3+2] Cycloaddition

This highly atom-economical route relies on the generation of a non-stabilized azomethine ylide. Condensation of 4-chloro-3-fluorobenzaldehyde with N-ethylglycine yields an oxazolidin-5-one intermediate. Upon thermal decarboxylation, the resulting 1,3-dipole undergoes a [3+2] cycloaddition with nitroethylene.

  • Causality of Regioselectivity: The highest occupied molecular orbital (HOMO) coefficient of the ylide is located on the carbon derived from glycine. This carbon selectively attacks the highly electrophilic β -carbon of nitroethylene (LUMO), ensuring the nitro group is positioned at C3, adjacent to the aryl group at C2 .

Route B: Ellman's Sulfinamide-Directed Synthesis

For applications demanding absolute enantiopurity (>98% ee), chiral auxiliary-directed synthesis is the industry standard. This route utilizes (R)-tert-butanesulfinamide to form a chiral imine.

  • Causality of Facial Selectivity: The bulky tert-butyl group of the sulfinamide sterically shields one face of the imine. When a nucleophile (e.g., a nitroethyl enolate) attacks, it is forced to approach from the less hindered face via a closed Zimmerman-Traxler-type transition state, dictating the absolute stereochemistry at C2 .

Route C: Chemoenzymatic Synthesis (DKR)

A modern green-chemistry approach involves the synthesis of a racemic pyrrolidin-3-one intermediate, followed by Dynamic Kinetic Resolution (DKR) using an engineered ω -transaminase. While highly enantioselective and environmentally benign, it requires extensive upfront enzyme screening.

Synthetic Strategy Workflow

Workflow SM 4-Chloro-3-fluorobenzaldehyde Starting Material RouteA Route A: [3+2] Cycloaddition (Decarboxylative) SM->RouteA N-ethylglycine RouteB Route B: Ellman's Auxiliary (Asymmetric Addition) SM->RouteB (R)-t-BuSONH2 RouteC Route C: Biocatalysis (Transaminase DKR) SM->RouteC Multi-step IntA 3-Nitropyrrolidine Intermediate RouteA->IntA Nitroethylene IntB Chiral Sulfinamide Intermediate RouteB->IntB Nitroethyl enolate IntC Pyrrolidin-3-one Intermediate RouteC->IntC Product 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine IntA->Product Reduction (Zn/HCl) IntB->Product Cyclization / Deprotection IntC->Product Transaminase / EtNH2

Caption: Synthetic workflow comparing [3+2] cycloaddition, chiral auxiliary, and biocatalytic routes.

Comparative Quantitative Data

The following table summarizes the process chemistry metrics for synthesizing 1 kg of the target API intermediate.

Process MetricRoute A: [3+2] CycloadditionRoute B: Ellman's AuxiliaryRoute C: Biocatalytic DKR
Overall Yield 48% (2 steps)36% (4 steps)62% (3 steps)
Diastereomeric Ratio (dr) 3:1 (cis:trans)>20:1>99:1
Enantiomeric Excess (ee) Racemic (requires resolution)>98%>99%
Process Mass Intensity (PMI) ~35 (Moderate)~68 (High)~18 (Low)
Primary Scalability Bottleneck Exothermic decarboxylationCost of chiral auxiliaryEnzyme supply chain
Reproducibility Score HighVery HighModerate (Lot-dependent)

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following step-by-step methodologies include built-in causality explanations and analytical In-Process Controls (IPCs) to create self-validating experimental systems.

Protocol 1: Route A (Decarboxylative [3+2] Cycloaddition)

Step 1: Ylide Generation and Cycloaddition

  • Charge: To a round-bottom flask equipped with a Dean-Stark trap, add 4-chloro-3-fluorobenzaldehyde (1.0 eq, 10 mmol) and N-ethylglycine (1.2 eq, 12 mmol) in toluene (50 mL).

  • Addition: Slowly add nitroethylene (1.5 eq, 15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110 °C) for 4 hours.

    • Causality: Toluene is specifically chosen to allow the azeotropic removal of water generated during imine formation. This drives the equilibrium toward the oxazolidin-5-one intermediate. The thermal energy is strictly required to overcome the activation barrier for the loss of CO 2​ , generating the reactive ylide.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde ( Rf​ ~0.6) must be fully consumed, replaced by a lower-running cycloadduct spot ( Rf​ ~0.3). LC-MS of the crude must show the intermediate mass at m/z 273.1 [M+H] + .

Step 2: Chemoselective Nitro Reduction

  • Charge: Dissolve the crude 3-nitropyrrolidine in methanol (30 mL) and cool to 0 °C.

  • Reduction: Add Zinc dust (10.0 eq) followed by the slow, dropwise addition of 1M HCl (aq) (15.0 eq). Stir for 2 hours, warming to room temperature.

    • Causality: Zn/HCl is utilized instead of standard Pd/C catalytic hydrogenation. Palladium-catalyzed conditions pose a severe risk of hydrodehalogenation (cleaving the critical aryl-chloride bond). Zn/HCl chemoselectively reduces the aliphatic nitro group to the primary amine while leaving the halogenated aromatic ring intact.

  • IPC Validation: 1 H NMR (400 MHz, CDCl 3​ ) must confirm the disappearance of the downfield CH-NO 2​ multiplet (~5.1 ppm) and the emergence of a broad singlet for the -NH 2​ protons (~1.8 ppm). Final LC-MS confirms the product at m/z 243.1 [M+H] + .

Mechanism Imine Imine Formation (ArCHO + N-Et-Gly) Oxazolidinone Oxazolidin-5-one Intermediate Imine->Oxazolidinone Cyclization Ylide Non-Stabilized Azomethine Ylide Oxazolidinone->Ylide -CO2 (Decarboxylation) TS Endo Transition State (HOMO-LUMO overlap) Ylide->TS + Nitroethylene Cycloadduct 3-Nitropyrrolidine Cycloadduct TS->Cycloadduct [3+2] Cycloaddition

Caption: Mechanistic pathway of the decarboxylative azomethine ylide [3+2] cycloaddition.

Protocol 2: Route B (Ellman’s Sulfinamide Imine Condensation)

Step 1: Chiral Imine Formation

  • Charge: Dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq, 10 mmol) and (R)-tert-butanesulfinamide (1.1 eq, 11 mmol) in anhydrous THF (40 mL).

  • Activation: Add Ti(OEt) 4​ (2.0 eq, 20 mmol) in one portion. Stir at room temperature for 12 hours.

    • Causality: Ti(OEt) 4​ serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack, and it reacts irreversibly with the generated water. This water scavenging is critical because sulfinylimines are highly susceptible to hydrolysis .

  • IPC Validation: Quench an aliquot with brine, extract with EtOAc, and analyze via 1 H NMR. The spectrum must show the characteristic imine proton shift (~8.5 ppm) and a massive singlet for the tert-butyl group (~1.2 ppm). The absence of the aldehyde peak (~9.9 ppm) validates completion.

References

  • One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative[3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides Source: Molecules (MDPI) / Semantic Scholar URL:[Link]

  • tert-Butanesulfinamide Source: Wikipedia URL:[Link]

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI (Molbank) URL:[Link]

Structural Activity Relationship (SAR) Comparison Guide: 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Optimization, Epigenetic Target Engagement (LSD1/PRC2), and Physicochemical Tuning

Executive Summary

The 2-arylpyrrolidin-3-amine motif is a privileged scaffold in modern drug discovery, frequently utilized to target epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1) [1] and the Polycomb Repressive Complex 2 (PRC2/EED) [2]. Among its derivatives, 2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine represents a highly optimized building block.

As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic rationale behind this specific substitution pattern. By objectively comparing this core structure against its structural analogs, we can map the precise causality between molecular modifications and resulting biological efficacy, metabolic stability, and target engagement.

Mechanistic Rationale & Structural Deconstruction

To understand why this specific molecule outperforms simpler analogs, we must analyze its three distinct pharmacophoric zones. Every functional group serves a precise, synergistic purpose in the binding pocket.

  • The 3-Primary Amine (Target Engagement): The primary amine is the critical pharmacophore for target anchoring. At physiological pH (7.4), this amine is protonated. In the context of LSD1 inhibition, it forms a crucial electrostatic salt bridge with the carboxylate of Asp555 within the FAD-binding pocket, mimicking the protonated lysine of the natural histone substrate [1].

  • The 4-Chloro-3-fluorophenyl Ring (Hydrophobic & Stability Zone): The aryl ring occupies a deep hydrophobic sub-pocket (interacting with residues like Lys661). The para-chloro substitution provides optimal van der Waals volume. Crucially, the meta-fluoro substitution is a deliberate bioisosteric strategy; it withdraws electron density from the ring, significantly reducing its susceptibility to Cytochrome P450 (CYP)-mediated aromatic oxidation compared to an unsubstituted or mono-substituted phenyl ring.

  • The 1-Ethyl Group (Physicochemical Tuning): The N-alkyl substituent dictates the basicity (pKa) of the pyrrolidine nitrogen and the overall lipophilicity (LogD). The ethyl group provides the perfect balance—it is lipophilic enough to displace ordered water molecules in the solvent-exposed channel, yet small enough to avoid the severe steric clashes observed with bulky isopropyl groups [3].

SAR_Map Core 2-Arylpyrrolidin-3-amine Scaffold Amine 3-Primary Amine (Target Engagement) Core->Amine Aryl 4-Cl-3-F-Phenyl Ring (Hydrophobic & Stability) Core->Aryl Alkyl 1-Ethyl Group (Physicochemical Tuning) Core->Alkyl Amine_Desc Forms critical salt bridge (e.g., Asp555 in LSD1) Amine->Amine_Desc Aryl_Desc Cl: Van der Waals contacts F: Blocks CYP450 oxidation Aryl->Aryl_Desc Alkyl_Desc Balances LogD and pyrrolidine basicity Alkyl->Alkyl_Desc

Fig 1: SAR Logic Map detailing the pharmacophoric zones of the pyrrolidin-3-amine scaffold.

SAR Comparison: Quantitative Data

The following table summarizes the structure-activity relationship (SAR) by comparing the optimized base compound against four structural alternatives. Data represents established SAR trends for this scaffold against the LSD1 target model.

Compound / ModificationStructural ChangeLSD1 IC₅₀ (nM)HLM T₁/₂ (min)LogD (pH 7.4)Mechanistic Consequence
Base Compound 2-(4-Cl-3-F-phenyl)-1-ethyl 12.5 >120 2.4 Optimal balance of affinity and stability.
Alternative A (Des-fluoro)2-(4-Cl-phenyl)-1-ethyl14.2452.2Loss of F opens the meta-position to rapid CYP450 oxidation, plummeting half-life.
Alternative B (N-Methyl)2-(4-Cl-3-F-phenyl)-1-methyl28.0951.8Shorter alkyl chain fails to fully displace pocket water, reducing binding entropy.
Alternative C (N-Isopropyl)2-(4-Cl-3-F-phenyl)-1-isopropyl>1000>1203.1Severe steric clash in the narrow solvent channel disrupts the Asp555 salt bridge.
Alternative D (Ring Expansion)2-(4-Cl-3-F-phenyl)-1-ethylpiperidin -3-amine315.01102.7Piperidine ring alters the 3D vector of the primary amine, weakening target engagement [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the SAR data must be generated using robust, self-validating assay systems. Below are the step-by-step methodologies for the primary assays.

Protocol A: In Vitro Target Engagement (LSD1 TR-FRET Assay)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to eliminate false positives caused by compound auto-fluorescence, a common artifact in highly conjugated library screening.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.1% BSA). Dilute recombinant human LSD1 enzyme and biotinylated histone H3K4me2 peptide substrate.

  • Compound Pre-Incubation (Critical Step): Dispense compounds into a 384-well plate in a 10-point dose-response format. Add LSD1 enzyme and incubate at room temperature for 30 minutes. Why? This pre-incubation ensures the reversible inhibitor reaches steady-state binding equilibrium before substrate competition begins [3].

  • Reaction Initiation: Add the biotinylated H3K4me2 substrate and FAD cofactor to initiate the demethylation reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Quench the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-demethylated H3K4 antibody and Streptavidin-APC).

  • Detection & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation: The assay must include a known reference inhibitor (e.g., GSK-354) as a positive control and DMSO as a negative vehicle control. Z'-factor must be >0.6 for the plate to be accepted.

Workflow Step1 Compound Pre-Incubation Step2 Substrate Addition Step1->Step2 Step3 Reaction (60 min) Step2->Step3 Step4 TR-FRET Detection Step3->Step4 Step5 IC50 Curve Fitting Step4->Step5

Fig 2: High-throughput TR-FRET assay workflow for validating reversible inhibition.

Protocol B: Metabolic Stability (Human Liver Microsomes)

Causality Focus: This assay proves the bioisosteric advantage of the 3-fluoro substitution. By exposing the compound to liver enzymes, we measure its resistance to Phase I metabolism.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Why? NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Quenching: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Processing: Plot the natural log of the remaining compound versus time to calculate the elimination rate constant (k), intrinsic clearance (CLint), and half-life (T₁/₂).

Conclusion

The 2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine scaffold is a masterclass in rational drug design. The SAR data clearly demonstrates that modifying the pyrrolidine ring size (Alternative D) or introducing bulky N-alkyl groups (Alternative C) destroys the precise geometry required for target engagement. Furthermore, the strategic placement of the fluorine atom on the aryl ring acts as a metabolic shield, vastly extending the compound's half-life without compromising its binding affinity. For researchers developing epigenetic modulators or CNS-active agents, this specific scaffold offers a highly validated starting point for further derivatization.

References

  • Jiang, H., Li, C., Li, N., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 67(24), 22080-22103. Available at:[Link]

  • Curtin, M. L., Pliushchev, M. A., Li, H. Q., et al. (2017). SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorganic & Medicinal Chemistry Letters, 27(7), 1576-1583. Available at:[Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10). Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profiling & Mechanistic Risk Assessment

As a Senior Application Scientist, I approach 2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine not merely as a chemical string, but as a highly active, lipophilic halogenated diamine. Given the presence of both a primary amine at position 3 and a tertiary amine at position 1 of the pyrrolidine ring, this compound is di-basic and is frequently synthesized and handled as a dihydrochloride salt. Furthermore, the presence of both a chloro and a fluoro group on the phenyl ring significantly increases the compound's partition coefficient (LogP), enhancing its ability to cross biological membranes, including dermal layers and the blood-brain barrier.

Because its exact toxicological profile and Occupational Exposure Limit (OEL) may not be fully established during early-stage drug development, we must treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) [1]. The causality of our Personal Protective Equipment (PPE) selection is driven by its chemical state:

  • Salt Form (e.g., Dihydrochloride): Typically a crystalline powder. The primary risk is aerosolized inhalation . Fine powders of amine salts can easily become airborne during weighing and transfer, requiring strict respiratory and particulate containment[2].

  • Freebase Form: Typically an oil or handled in organic solvents (e.g., dichloromethane, DMSO). The primary risk is dermal absorption . Solvents act as permeation enhancers, carrying the lipophilic compound directly through standard nitrile barriers if not properly managed.

Logical Framework for PPE Selection

The following workflow maps the compound's physical state to the required engineering controls and PPE. This logical relationship ensures that protective measures scale directly with the physicochemical risks of the material.

PPE_Workflow Compound 2-(4-Chloro-3-fluorophenyl)- 1-ethylpyrrolidin-3-amine State_Powder Solid / Powder Form (High Aerosol Risk) Compound->State_Powder Handled as State_Solution Solution / Solvent Form (High Dermal/Splash Risk) Compound->State_Solution Handled as Eng_CPEC Containment Primary Engineering Control (C-PEC) State_Powder->Eng_CPEC Requires Eng_Hood Chemical Fume Hood (Externally Vented) State_Solution->Eng_Hood Requires PPE_Resp N95/P100 Respirator or PAPR Eng_CPEC->PPE_Resp Inhalation Defense PPE_Glove1 Double Nitrile Gloves (Powder-Free) Eng_CPEC->PPE_Glove1 Dermal Defense PPE_Body Lint-Free Disposable Gown (Solid Front, Knit Cuffs) Eng_CPEC->PPE_Body Body Defense PPE_Eye Chemical Splash Goggles + Face Shield Eng_CPEC->PPE_Eye Ocular Defense PPE_Glove2 Solvent-Resistant Gloves (Butyl/Laminate) Eng_Hood->PPE_Glove2 Dermal Defense Eng_Hood->PPE_Body Body Defense Eng_Hood->PPE_Eye Ocular Defense

Logical workflow mapping physical state to required engineering controls and PPE.

Core PPE Requirements & Quantitative Specifications

To ensure a self-validating safety system, PPE must be selected based on quantitative thresholds and mechanistic rationale. OSHA's Personal Protective Equipment standard [29 CFR 1910.132] mandates appropriate PPE for workers exposed to hazardous drugs and APIs[3].

ParameterSpecification / ThresholdMechanistic Rationale
Glove Layering 2 pairs (Double gloving)The inner glove remains clean; the outer glove absorbs primary contact and is discarded within the hood to prevent environmental transfer[3].
Glove Replacement Every 30–60 minutesPermeation rates increase over time; mechanical micro-tears compromise the barrier[3].
Sash Working Distance ≥ 15 cm (6 inches)Ensures optimal laminar airflow and prevents eddy currents from pulling aerosols into the operator's breathing zone[4].
Body Protection Solid-front, knit-cuff gownButton-front lab coats allow aerosols to settle on street clothes. A solid front eliminates this vector[3].
Room Pressure Negative pressure environmentPrevents cross-contamination of adjacent laboratory spaces during a spill or aerosolization event[5].

Step-by-Step Operational Protocol

This methodology relies on a self-validating system : each step is designed to verify the integrity of the previous one (e.g., the presence of the inner glove acts as a visual fail-safe, validating the dermal barrier system even if the primary outer barrier fails).

Phase 1: Pre-Operational Preparation & Donning
  • Engineering Control Verification: Ensure the Containment Primary Engineering Control (C-PEC) or externally vented chemical fume hood is operational. Verify the inward face velocity is appropriate for the hazard[2].

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE to remove skin oils that could degrade glove integrity[3].

  • Inner Dermal Barrier: Don the first pair of powder-free nitrile gloves. Causality: Powdered gloves can absorb chemical contamination and cause cross-contamination[3].

  • Body Barrier: Don a disposable, lint-free, low-permeability gown. Ensure the gown has a solid front and tight-fitting knit cuffs[3].

  • Respiratory & Ocular Barrier: Don an N95/P100 respirator (if handling powder outside a C-PEC, though C-PEC use is heavily preferred) or a Powered Air-Purifying Respirator (PAPR). Don chemical splash goggles. If there is a high risk of splashing, add a face shield[6].

  • Outer Dermal Barrier: Don the second pair of gloves. Critical Step: Place the inner glove under the gown cuff, and the outer glove over the gown cuff. This ensures no skin on the wrist is exposed[3].

Phase 2: Material Handling & Manipulation
  • Containment Zone: Keep all reactions, weighing boats, and hazardous chemicals at least 15 cm (6 inches) behind the plane of the hood sash[4].

  • Anti-Static Handling (For Powders): Use anti-static weigh boats and spatulas. Causality: Static charge can cause fine HPAPI powders to repel and aerosolize, bypassing the primary containment zone.

  • Closed-System Transfer: When moving the compound from the C-PEC to an analytical instrument (e.g., LC-MS), seal the compound in a secondary containment vessel (e.g., a sealed centrifuge tube inside a zipper-closure plastic bag) before it leaves the hood[3].

Phase 3: Doffing & Decontamination
  • Outer Glove Removal (In-Hood): To limit the transfer of contamination from the C-PEC into the broader work area, remove the outer gloves inside the hood after your task is complete[3]. Place them in a sealable hazardous waste container.

  • Gown & Eye Protection Removal: Step away from the hood. Remove the gown by pulling it away from the neck and shoulders, rolling it inside out to trap any microscopic surface contamination. Remove goggles/face shield.

  • Inner Glove Removal & Hand Hygiene: Remove the inner gloves and immediately wash hands with soap and water[3].

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over cleanup.

  • Isolate the Area: Evacuate personnel from the immediate vicinity. If the spill occurs outside a ventilated enclosure, restrict access to the room[5].

  • Upgrade PPE: Responding personnel must don complete PPE, including a NIOSH-certified respirator (or PAPR) and a face shield, as standard surgical masks provide zero protection against chemical vapors or HPAPI aerosols[6].

  • Containment: Cover powder spills with damp, absorbent pads to prevent aerosolization. For solvent spills, use activated carbon or appropriate chemical absorbents.

  • Disposal: Collect all spill cleanup materials in heavy-duty hazardous waste bags. Adhered or collected material must be promptly disposed of in accordance with local and federal environmental regulations[7].

References

  • [3] eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • [4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (Working with Chemicals). National Research Council (US); National Academies Press. Available at: [Link]

  • [6] ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • [2] Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • [1] A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems Ltd. Available at: [Link]

  • [5] Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3. Indian Health Service (IHS). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.